RIP2 Kinase Inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N4O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine |
InChI |
InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23) |
InChI Key |
LHPFRDAGGDMRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The quinazoline scaffold has emerged as a promising foundation for the development of potent and selective RIPK2 inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazoline-based RIPK2 inhibitors, detailing key chemical modifications that influence potency, selectivity, and pharmacokinetic properties. This document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and drug discovery workflows to facilitate further research and development in this area.
Introduction: RIPK2 as a Therapeutic Target
Receptor-interacting serine/threonine kinase 2 (RIPK2) is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination.[2] This initiates a signaling cascade that activates the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including Crohn's disease, ulcerative colitis, and Blau syndrome.[3] Consequently, the development of small molecule inhibitors of RIPK2 has become a significant focus for drug discovery efforts.
The quinazoline core has been extensively explored as a scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. This guide will delve into the SAR of this class of molecules, providing a detailed analysis of how different substituents on the quinazoline ring impact RIPK2 inhibition.
The RIPK2 Signaling Pathway
The activation of RIPK2 is a central event in NOD1/2 signaling. The following diagram illustrates the key steps in this pathway.
Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors
The development of quinazoline-based RIPK2 inhibitors has been guided by a systematic exploration of substitutions at various positions of the core scaffold. A key interaction for this class of inhibitors is the hydrogen bond between the N1 nitrogen of the quinazoline ring and the backbone amide of Met98 in the hinge region of the RIPK2 ATP-binding pocket.[3]
The general workflow for identifying and optimizing these inhibitors is depicted below.
Key Pharmacophoric Features
The following diagram illustrates the key pharmacophoric elements of a typical quinazoline-based RIPK2 inhibitor and the general impact of modifications at different positions.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and cellular activities of representative quinazoline and quinoline-based RIPK2 inhibitors.
Table 1: In Vitro and Cellular Activity of Quinoline-Based RIPK2 Inhibitors
| Compound | R | RIPK2 FP IC50 (nM) | RIPK2 hWB IC50 (nM) | hERG IC50 (nM) |
| GSK583 | H | 5 | 237 | 7445 |
| 6 | H | 1 | 90 | 20000 |
| 7 | OMe | 1 | 10 | 14000 |
| 11 | CN | 2 | 100 | >30000 |
| 12 | Me | 2 | 100 | >30000 |
| Data compiled from Haile et al., 2018.[4] |
Table 2: Activity of Quinazoline-Based RIPK2 Inhibitors
| Compound | RIPK2 FP IC50 (nM) | HEK293 IL-8 IC50 (nM) | Monocyte TNFα IC50 (nM) | hWB TNFα IC50 (nM) |
| 4 | 5 | 4 | 13 | - |
| 5 | - | 4 | 13 | 26 |
| GSK2983559 (prodrug of 4) | - | - | - | - |
| Data compiled from Haile et al., 2019 and recent reviews.[3][5] |
Table 3: Activity of Other Potent RIPK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Gefitinib | RIPK2 | 51 | Tyrosine Phosphorylation |
| OD36 | RIPK2 | <100 | Radiometric Kinase Assay |
| OD38 | RIPK2 | <100 | Radiometric Kinase Assay |
| Compound 8 (Novartis) | RIPK2 | 3 | Kinase Activity |
| Compound 14 | RIPK2 | 5.1 ± 1.6 | ADP-Glo |
| BI 706039 | RIPK2 | <1.0 (human), 2.9 (mouse) | MDP-induced TNF-α |
| Data compiled from various sources.[2][3][6][7] |
Experimental Protocols
RIPK2 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
RIPK2 Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
384-well plates
-
-
Procedure:
-
Dilute the RIPK2 enzyme, substrate (e.g., myelin basic protein), ATP, and test inhibitors in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]
-
In a 384-well plate, add 1 µl of the test inhibitor or DMSO vehicle control.
-
Add 2 µl of the diluted RIPK2 enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[8]
-
Read the luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.[2]
-
Fluorescence Polarization (FP) Based Binding Assay
This assay measures the binding of an inhibitor to the RIPK2 ATP pocket by competing with a fluorescently labeled ligand.
-
Materials:
-
Full-length FLAG-His tagged RIPK2
-
Fluorescently labeled ATP-competitive ligand
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 1 mM CHAPS)[9]
-
384-well plates
-
-
Procedure:
-
Prepare solutions of the RIPK2 enzyme and the fluorescent ligand in the assay buffer. The final concentration of the enzyme should be twice its apparent Kd, and the ligand at a fixed concentration (e.g., 5 nM).[9]
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the RIPK2 enzyme and fluorescent ligand mixture to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values based on the displacement of the fluorescent ligand.
-
Cellular Assay: MDP-Stimulated TNF-α Production in Human Whole Blood
This assay assesses the ability of an inhibitor to block RIPK2-mediated cytokine production in a physiologically relevant matrix.
-
Materials:
-
Fresh human whole blood
-
Muramyl dipeptide (MDP)
-
Test compounds
-
TNF-α ELISA kit
-
-
Procedure:
-
Pre-treat human whole blood with various concentrations of the test compound or DMSO for a specified duration (e.g., 30 minutes).[3]
-
Stimulate the blood with MDP (a NOD2 agonist).
-
Incubate the samples for a defined period (e.g., 23 hours) to allow for cytokine production.[3]
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response inhibition of TNF-α production.[5]
-
Conclusion and Future Directions
The quinazoline scaffold has proven to be a fertile ground for the discovery of potent and selective RIPK2 inhibitors. Structure-activity relationship studies have elucidated the key structural features required for high-affinity binding and cellular activity. The optimization of these inhibitors has led to compounds with improved pharmacokinetic profiles and reduced off-target effects, with some advancing into clinical trials.[3]
Future efforts in this field will likely focus on further refining the selectivity of these inhibitors to minimize potential side effects and exploring novel chemical scaffolds to identify new classes of RIPK2 inhibitors. The detailed SAR data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics for inflammatory diseases by targeting RIPK2.
References
- 1. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to RIP2 Kinase Inhibitor 3: Mechanism and Impact on Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] As a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2, RIPK2 is instrumental in recognizing bacterial peptidoglycans and initiating inflammatory responses.[2][3] The activation of the NOD-RIPK2 signaling axis leads to the engagement of NF-κB and MAPK pathways, culminating in the transcription of various pro-inflammatory cytokines and chemokines.[4][5] Given its central role in inflammation, RIPK2 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune conditions, including inflammatory bowel disease (IBD).[6][7]
RIP2 Kinase Inhibitor 3 is a highly potent and selective small molecule developed to target the kinase activity of RIPK2. Its high affinity and selectivity make it an invaluable tool for dissecting the complex roles of RIPK2 in cellular signaling. While the primary anti-inflammatory effects of RIPK2 inhibition are attributed to the blockade of the canonical NF-κB pathway, recent evidence has uncovered a more complex, regulatory role for RIPK2 in modulating inflammasome activation.[8]
This technical guide provides an in-depth overview of this compound, detailing its biochemical properties, mechanism of action, and its nuanced effects on inflammasome signaling pathways. It includes structured data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in the field.
Profile of this compound
This compound is a potent and highly selective ATP-competitive inhibitor of RIPK2 kinase. Its chemical and pharmacological properties are summarized below.
Quantitative Data
The key quantitative metrics for this compound are presented in Table 1. For comparison, data for other notable RIPK2 inhibitors are included in Table 2.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1398053-50-3 | [9] |
| Molecular Formula | C₁₉H₂₄N₄O₃S | [9] |
| Formula Weight | 388.48 | [9] |
| Target | RIPK2 (Receptor-Interacting Protein Kinase 2) | [10][11] |
| IC₅₀ (Biochemical) | 1 nM | [9][10][11][12] |
| Solubility | DMSO: 25 mg/mL (64.35 mM) |[9] |
Table 2: Comparative Potency of Selected RIPK2 Kinase Inhibitors
| Inhibitor | Type | Target(s) | IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | Selective | RIPK2 | 1 nM | [9][10][11] |
| GSK583 | Selective | RIPK2 | 5 nM | [13] |
| WEHI-345 | Selective | RIPK2 | 130 nM | [13] |
| RIPK2-IN-3 | Selective | RIPK2 | 6.39 µM | [14] |
| Gefitinib | Non-selective | EGFR, RIPK2 | 51 nM (for RIPK2) |[4] |
Mechanism of Action: Canonical NOD-RIPK2 Signaling
The primary role of RIPK2 is to mediate downstream signaling from NOD1 and NOD2 receptors. This canonical pathway is a cornerstone of the innate immune response to bacterial pathogens.
-
Recognition and Recruitment : Upon binding of bacterial peptidoglycans (e.g., muramyl dipeptide - MDP for NOD2), NOD1/2 receptors oligomerize. This conformational change facilitates the recruitment of cytosolic RIPK2 via homotypic interactions between their respective caspase activation and recruitment domains (CARD).[4]
-
Activation and Ubiquitination : Once recruited, RIPK2 undergoes autophosphorylation and becomes polyubiquitinated with K63-linked and M1-linked (linear) ubiquitin chains by E3 ligases such as XIAP and cIAPs.[7][15] This ubiquitination is a critical step, transforming RIPK2 into a signaling scaffold.
-
Downstream Signaling : The ubiquitin chains on RIPK2 serve as docking sites for downstream complexes, primarily the TAK1-TAB2/3 complex and the IKK complex (IKKα/β/γ).[7][15] This proximity leads to the activation of TAK1, which in turn phosphorylates and activates the IKK complex.
-
NF-κB and MAPK Activation : The activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus. Concurrently, TAK1 activates the MAPK signaling cascades (JNK, p38).[4]
-
Pro-Inflammatory Gene Expression : In the nucleus, NF-κB drives the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[4]
This compound directly inhibits the ATP-binding site of RIPK2, preventing its autophosphorylation and subsequent activation, thereby blocking the entire downstream cascade.
The Complex Role of RIPK2 in Inflammasome Activation
Inflammasomes are cytosolic multi-protein complexes that activate inflammatory caspases, primarily Caspase-1, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18 and a form of cell death known as pyroptosis.[16][17] The NLRP3 inflammasome is the most extensively studied and is activated by a wide array of stimuli indicating cellular stress or damage.[16][18]
Overview of NLRP3 Inflammasome Activation
NLRP3 inflammasome activation is typically a two-step process:
-
Signal 1 (Priming) : An initial stimulus, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), activates the NF-κB pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and IL1B (pro-IL-1β).[17][19]
-
Signal 2 (Activation) : A second, distinct stimulus, such as ATP, nigericin, or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-Caspase-1, leading to its proximity-induced cleavage and activation.[20]
RIPK2 as a Negative Regulator of the NLRP3 Inflammasome
While RIPK2's role in NF-κB-mediated priming is pro-inflammatory, studies have revealed a surprising, context-dependent role in negatively regulating the activation step (Signal 2) of the NLRP3 inflammasome, particularly during viral infections.[8]
The mechanism involves the regulation of mitophagy—the selective removal of damaged mitochondria by autophagy. Damaged mitochondria are a major source of NLRP3 activators, such as mitochondrial reactive oxygen species (mtROS) and mitochondrial DNA (mtDNA).[16]
-
RIPK2-Mediated Mitophagy : RIPK2, in a kinase-dependent manner, can phosphorylate and activate ULK1, a key initiator of the autophagy/mitophagy process.[8]
-
Suppression of NLRP3 : By promoting mitophagy, active RIPK2 helps clear damaged mitochondria, thereby reducing the cytosolic concentration of mtROS and other activators. This dampens the activation of the NLRP3 inflammasome.[8]
Therefore, the use of This compound , by blocking the kinase activity of RIPK2, is predicted to impair this mitophagy-dependent suppression. This would lead to an accumulation of damaged mitochondria and consequently, an enhancement of NLRP3 inflammasome activation and increased IL-1β/IL-18 production. This highlights a critical dual role for RIPK2 and suggests that its inhibition may have opposing effects on different inflammatory pathways.
Experimental Protocols
The following protocols provide standardized methodologies to assess the activity of this compound.
Protocol 1: In Vitro RIPK2 Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound that inhibits 50% of recombinant RIPK2 kinase activity.
Materials:
-
Recombinant human RIPK2 (active)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP, [γ-³³P]ATP
-
This compound, serially diluted in DMSO
-
96-well plates
-
P81 phosphocellulose filter paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and fluid
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of a solution containing recombinant RIPK2 and MBP substrate in kinase buffer.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 20 µL of kinase buffer containing ATP and a trace amount of [γ-³³P]ATP (final concentration ~10 µM ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using non-linear regression.
Protocol 2: Cellular NOD2 Signaling Assay
Objective: To measure the effect of this compound on NOD2-dependent cytokine production in human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells.
-
RPMI-1640 medium with 10% FBS.
-
This compound, serially diluted in DMSO.
-
L18-MDP (NOD2 agonist).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Methodology:
-
Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with serially diluted this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with L18-MDP (final concentration 100 ng/mL) to activate NOD2 signaling. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ of the inhibitor based on the dose-dependent reduction in TNF-α secretion.
Protocol 3: Cellular Inflammasome Activation Assay
Objective: To assess the dual effect of this compound on both the priming and activation steps of the NLRP3 inflammasome.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs).
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS).
-
Nigericin (NLRP3 activator).
-
This compound, serially diluted in DMSO.
-
Human IL-1β ELISA kit.
Methodology:
-
Cell Preparation : Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (100 nM) for 24 hours. Replace with fresh media and rest for another 24 hours.
-
Experimental Setup :
-
Group A (Effect on Priming) : Pre-treat cells with the inhibitor for 1 hour, then add LPS (1 µg/mL) for 4 hours. After priming, collect the supernatant to measure TNF-α (as a readout for NF-κB inhibition). Then, wash the cells and add fresh media with Nigericin (10 µM) for 1 hour. Collect this second supernatant to measure IL-1β.
-
Group B (Effect on Activation) : Prime cells with LPS (1 µg/mL) for 4 hours in the absence of the inhibitor. Wash the cells and add fresh media containing the inhibitor for 1 hour. Then, add Nigericin (10 µM) for 1 hour. Collect the supernatant to measure IL-1β.
-
-
Measurement : Quantify TNF-α and IL-1β concentrations in the collected supernatants using ELISA kits.
-
Analysis :
-
In Group A, the inhibitor is expected to reduce TNF-α (due to NF-κB blockade) and subsequently reduce IL-1β because of the reduced pro-IL-1β substrate.
-
In Group B, the inhibitor is applied after priming. Any change in IL-1β secretion will reflect a direct effect on the inflammasome activation step. An increase in IL-1β in this group would support the hypothesis that RIPK2 inhibition enhances NLRP3 activation by impairing mitophagy.
-
Summary and Conclusion
This compound is a potent and selective tool for probing the function of RIPK2. Its primary mechanism of action involves the direct inhibition of RIPK2 kinase activity, leading to a robust blockade of the canonical NOD-dependent NF-κB and MAPK signaling pathways. This action effectively reduces the production of key pro-inflammatory cytokines like TNF-α and IL-6.
However, the role of RIPK2 in inflammation is more intricate than previously understood. Evidence points to a secondary, kinase-dependent function for RIPK2 in promoting mitophagy, which serves as a crucial mechanism for suppressing NLRP3 inflammasome activation by clearing damaged mitochondria.[8] Consequently, the inhibition of RIPK2 with agents like this compound may have a dual and context-dependent outcome:
-
Anti-inflammatory : By blocking NF-κB-mediated transcription of pro-inflammatory cytokines.
-
Pro-inflammatory : By impairing mitophagy, leading to enhanced NLRP3 inflammasome activation and IL-1β/IL-18 release.
For drug development professionals and researchers, this duality is of critical importance. It underscores the need for careful evaluation of RIPK2 inhibitors in various disease models to understand the net effect of targeting this kinase. The experimental protocols provided herein offer a framework for dissecting these distinct effects to better characterize the therapeutic potential and possible liabilities of inhibiting RIPK2.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. embopress.org [embopress.org]
- 8. Receptor interacting protein kinase 2-mediated mitophagy regulates inflammasome activation during virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1398053-50-3 | MOLNOVA [molnova.com]
- 10. This compound|Cas# 1398053-50-3 [glpbio.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. uniprot.org [uniprot.org]
- 16. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 17. assaygenie.com [assaygenie.com]
- 18. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Inflammasome activation: from molecular mechanisms to autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the downstream targets of RIP2 Kinase Inhibitor 3
An In-depth Technical Guide to the Downstream Targets of RIP2 Kinase Inhibitor 3
Introduction
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that functions as a central node in the innate immune system.[1] It is an essential adaptor kinase for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[2] These cytosolic sensors recognize specific peptidoglycan fragments from bacterial cell walls, triggering a signaling cascade that culminates in a robust pro-inflammatory response.[3] Given its pivotal role, dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of autoinflammatory conditions, including inflammatory bowel disease (IBD), sarcoidosis, and certain forms of arthritis, making RIPK2 an attractive therapeutic target.[4][5]
This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of RIPK2 kinase activity, exhibiting a half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[6][7][8] This guide provides a detailed examination of the downstream molecular targets and cellular consequences of RIPK2 inhibition by this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.
The RIPK2 Signaling Pathway
The canonical RIPK2 signaling pathway is initiated upon ligand recognition by NOD1 or NOD2. This engagement leads to the recruitment of RIPK2 via homotypic interactions between their respective caspase activation and recruitment domains (CARD). This proximity-induced activation triggers RIPK2 autophosphorylation and subsequent polyubiquitination, which is a crucial step for the recruitment and activation of downstream effector complexes.[5][9]
The activated RIPK2 acts as a scaffold, assembling a signaling platform that includes E3 ligases and kinase complexes like the TAK1-TAB and IKKα/β-NEMO complexes.[2][10] This ultimately leads to the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[11][12][13]
Mechanism of Action and Downstream Effects
This compound functions by competitively binding to the ATP pocket of RIPK2, thereby preventing its essential autophosphorylation.[3] This action effectively halts the signaling cascade at its inception. The direct downstream consequence is the failure to form an active, ubiquitinated RIPK2 scaffold.
As a result, the key downstream targets whose activation is blocked are:
-
TAK1 (MAP3K7): Recruitment and activation of the TAK1 complex are prevented, leading to the suppression of downstream MAPK signaling pathways (p38, JNK, ERK).
-
IKK Complex: The IκB kinase (IKK) complex is not recruited or activated, which prevents the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα.[13]
-
NF-κB: With IκBα remaining bound, the NF-κB transcription factor is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate gene expression.[13]
The ultimate, measurable downstream effect is a potent and selective reduction in the production of key pro-inflammatory cytokines and chemokines. Studies on the closely related inhibitor GSK583 demonstrate that this inhibition is specific to the NOD1/NOD2 pathway; signaling initiated by Toll-like receptors (TLRs) or cytokine receptors like IL-1R and TNFR, which are RIPK2-independent, remains unaffected.[11]
Data Presentation: Quantitative Effects of RIPK2 Inhibition
The following tables summarize quantitative data for this compound and the closely related, well-characterized compound GSK583.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| This compound | Human RIPK2 | Biochemical | 1 | [1][6][7] |
| GSK583 | Human RIPK2 | Biochemical | 5 | [1][11][14] |
| GSK583 | Rat RIPK2 | Biochemical | 2 |[14] |
Table 2: Cellular Activity
| Compound | Model System | Stimulant | Measured Endpoint | IC50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| GSK583 | Human Primary Monocytes | MDP | TNF-α Production | 8 | [12] |
| GSK583 | Human Whole Blood | MDP | TNF-α Production | 237 | [12] |
| GSK583 | Human IBD Explants (CD & UC) | Spontaneous | TNF-α & IL-6 Production | ~200 |[11][12] |
Table 3: Kinase Selectivity Profile Data for a clinical candidate compound (Inhibitor 5) structurally related to this compound, screened at 1 µM against a panel of 300 kinases.
| Kinase Target | Percent Inhibition at 1 µM | Reference(s) |
|---|---|---|
| RIPK2 | >99% | [15] |
| GAK | >99% | [15] |
| MAP4K2 | >99% | [15] |
| TNK1 | >99% | [15] |
| FLT3 | 90-99% | [15] |
| 11 other kinases | 70-89% | [15] |
| 283 other kinases | <70% |[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data and replicating findings. The following sections describe the core assays used to characterize RIPK2 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced during the kinase reaction.
-
Principle: Recombinant RIPK2 kinase phosphorylates a generic substrate (e.g., Myelin Basic Protein, MBP) using ATP, thereby producing ADP. The ADP-Glo™ system first depletes remaining ATP, then converts the ADP back to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to kinase activity.[16][17]
-
Protocol:
-
Reaction Setup: In a 96- or 384-well plate, combine RIPK2 kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), recombinant human RIPK2 enzyme, and the test inhibitor (e.g., this compound) at various concentrations.[16]
-
Initiation: Initiate the kinase reaction by adding a solution containing the substrate (MBP) and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which converts ADP to ATP and contains the luciferase/luciferin components. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.
-
Cellular NOD2-NF-κB Reporter Assay
This cell-based assay measures the ability of an inhibitor to block NOD2-dependent activation of the NF-κB pathway.
-
Principle: HEK293 cells, which have low endogenous NOD signaling components, are engineered to stably express human NOD2 and an NF-κB-driven reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or luciferase).[18][19][20] Stimulation with a NOD2 agonist activates the pathway, leading to reporter gene expression.
-
Protocol:
-
Cell Plating: Seed HEK293-hNOD2-reporter cells into 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add a NOD2 agonist, such as muramyl dipeptide (MDP), to the wells to a final concentration of ~10 µg/mL.
-
Incubation: Incubate the plates for 18-24 hours to allow for reporter gene expression and accumulation.
-
Detection:
-
Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.
-
In Vivo Model of Inflammatory Bowel Disease
Animal models are used to assess the efficacy of RIPK2 inhibitors in a complex biological system. The dextran sodium sulfate (DSS) or trinitrobenzenesulfonic acid (TNBS) induced colitis models in mice are commonly used.[12][21]
-
Principle: Administration of DSS in drinking water or intrarectal TNBS induces acute intestinal inflammation in mice, characterized by weight loss, epithelial damage, and inflammatory cell infiltration, mimicking aspects of human IBD.
-
Protocol:
-
Acclimatization: House mice under standard conditions for a week prior to the experiment.
-
Disease Induction: Induce colitis by administering 2-3% DSS in the drinking water for 5-7 days or a single intrarectal dose of TNBS.
-
Treatment: Administer the test inhibitor (e.g., formulated for oral or intraperitoneal delivery) or vehicle daily, starting from the day of colitis induction.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice.
-
Sample Collection: Collect colon tissue for macroscopic scoring, length measurement, and histological analysis (scoring for inflammation, ulceration, etc.). A portion of the tissue can be homogenized to measure cytokine levels (e.g., via ELISA) or for gene expression analysis (RT-qPCR).[5][21]
-
Evaluation: Compare the DAI, colon length, histological scores, and cytokine levels between inhibitor-treated and vehicle-treated groups to determine efficacy.
-
Conclusion
This compound is a potent and specific modulator of the NOD1/NOD2 signaling pathway. By directly inhibiting the autophosphorylation of RIPK2, it prevents the activation of crucial downstream targets, namely the NF-κB and MAPK signaling cascades. This mechanism translates to a profound and selective suppression of pro-inflammatory cytokine production. The quantitative data from biochemical and cellular assays confirm its high potency, while findings from related compounds in preclinical models underscore the therapeutic potential of this inhibitory strategy for treating a range of inflammatory diseases driven by aberrant NOD-like receptor signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this important class of inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1398053-50-3 | MOLNOVA [molnova.com]
- 8. targetmol.cn [targetmol.cn]
- 9. embopress.org [embopress.org]
- 10. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. promega.co.uk [promega.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 19. dl.tufts.edu [dl.tufts.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
The Role of GSK2983559 in the Regulation of Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of GSK2983559, a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). The document elucidates the mechanism by which GSK2983559 modulates the production of key pro-inflammatory cytokines. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its function, and a visual representation of the targeted signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.
Introduction
Inflammatory responses are tightly regulated processes that, when dysregulated, can contribute to the pathogenesis of numerous chronic diseases, including inflammatory bowel disease (IBD), sarcoidosis, and certain types of arthritis. A key signaling nexus in the innate immune response to bacterial components is the pathway involving the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of their respective ligands, these receptors recruit and activate RIPK2, a critical downstream kinase. The activation of RIPK2 initiates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This, in turn, drives the transcription and secretion of a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interleukin-8 (IL-8), which are central mediators of inflammation.[2]
GSK2983559 is a small molecule inhibitor that has been developed to specifically target the kinase activity of RIPK2.[3] By inhibiting RIPK2, GSK2983559 effectively blocks the downstream signaling events, thereby reducing the production of these key inflammatory cytokines. This document provides a detailed overview of the role of GSK2983559 in this process, supported by quantitative data, experimental methodologies, and pathway diagrams.
Quantitative Data on Cytokine Inhibition
The inhibitory activity of GSK2983559 and its active metabolite has been quantified in various in vitro systems. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) for different pro-inflammatory cytokines.
Table 1: In Vitro Inhibitory Activity of GSK2983559 (Free Acid) on IL-8 Production
| Cell Line | Stimulant | Cytokine | IC50 (nM) | Reference |
| THP-1 | MDP | IL-8 | 1.34 | [1][3] |
Table 2: In Vitro Inhibitory Activity of the Active Metabolite of GSK2983559
| Cell System | Stimulant | Cytokine | IC50 (nM) | Reference |
| HEK293 cells (overexpressing NOD2) | MDP | IL-8 | 4 | [2] |
| Monocytes | MDP | TNF-α | 13 | [2] |
Table 3: Qualitative and Dose-Dependent Effects of the Active Metabolite of GSK2983559
| System | Effect | Cytokines Affected | Reference |
| Mucosal biopsy samples (Crohn's Disease & Ulcerative Colitis) | Dose-dependent reduction in production | IL-1β, IL-6 | [2] |
MDP (Muramyl Dipeptide) is a component of bacterial peptidoglycan and a well-characterized NOD2 agonist.
Signaling Pathway and Mechanism of Action
GSK2983559 exerts its anti-inflammatory effects by inhibiting RIPK2 kinase activity within the NOD1/NOD2 signaling pathway. The following diagram illustrates this pathway and the point of intervention by GSK2983559.
Caption: NOD2 signaling pathway and inhibition by GSK2983559.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vitro efficacy of GSK2983559 in inhibiting inflammatory cytokine production in a human monocytic cell line.
Cell Culture and Maintenance
Cell Line: THP-1 (human monocytic leukemia cell line)
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS), heat-inactivated
-
100 IU/mL Penicillin
-
100 µg/mL Streptomycin
-
2 mM L-glutamine
Culture Conditions:
-
Maintain THP-1 cells in suspension culture in T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
In Vitro Cytokine Inhibition Assay
Objective: To determine the IC50 of GSK2983559 for the inhibition of MDP-induced cytokine production in THP-1 cells.
Materials:
-
THP-1 cells
-
Culture medium (as described in 4.1)
-
GSK2983559 (stock solution in DMSO)
-
Muramyl dipeptide (MDP) (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α, IL-6, IL-1β, and IL-8
Procedure:
-
Cell Plating:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
-
Compound Treatment (Pre-incubation):
-
Prepare serial dilutions of GSK2983559 in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Add 50 µL of the diluted GSK2983559 or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C and 5% CO2.[3]
-
-
Cell Stimulation:
-
Prepare a working solution of MDP in culture medium.
-
Add 50 µL of the MDP solution to each well to achieve a final concentration known to induce a robust cytokine response (e.g., 10 µg/mL). For unstimulated controls, add 50 µL of culture medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-8 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage inhibition of cytokine production for each concentration of GSK2983559 relative to the vehicle-treated, MDP-stimulated control.
-
Plot the percentage inhibition against the log of the GSK2983559 concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Conclusion
GSK2983559 is a potent inhibitor of RIPK2 kinase, a key transducer of inflammatory signals downstream of NOD1 and NOD2. By targeting RIPK2, GSK2983559 effectively downregulates the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of major pro-inflammatory cytokines. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation and development of RIPK2 inhibitors as a therapeutic strategy for a range of inflammatory disorders. The high specificity and potency of GSK2983559 make it a valuable tool for elucidating the role of the NOD-RIPK2 signaling axis in health and disease.
References
Understanding the Binding Kinetics of RIP2 Kinase Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of RIP2 Kinase Inhibitor 3, a potent and selective inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. Due to the limited publicly available binding kinetics data for this specific compound, this guide establishes a broader context by including data from other well-characterized, selective RIPK2 inhibitors. The methodologies detailed herein represent standard industry practices for characterizing the binding interactions of small molecule kinase inhibitors.
Introduction to RIPK2 and Its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[1][3] This, in turn, drives the production of pro-inflammatory cytokines, which are essential for the innate immune response.[4][5] Dysregulation of the NOD-RIPK2 signaling axis is associated with a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[2]
RIPK2 inhibitors function by binding to the kinase domain, typically at the ATP-binding site, thereby preventing the autophosphorylation necessary for its activation and subsequent downstream signaling.[5] The efficacy and duration of action of these inhibitors are not solely determined by their potency (e.g., IC50 or Kd) but also by their binding kinetics—the rates at which they associate (kon) and dissociate (koff) from the target protein. A slow dissociation rate, for instance, can lead to a prolonged duration of target engagement in vivo.
Quantitative Binding and Potency Data
| Inhibitor | Target | Assay Type | kon (M-1s-1) | koff (s-1) | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | RIPK2 | Not Specified | Data Not Available | Data Not Available | Data Not Available | 1 | [4] |
| Compound 10w (RIPK2-IN-7) | RIPK2 | Not Specified | Data Not Available | Data Not Available | 0.28 | 0.6 | [6][7][8] |
| GSK583 | RIPK2 | Not Specified | Data Not Available | Data Not Available | Data Not Available | 5 (human) | [9][10][11] |
| Compound 1 | RIPK2 | Binding Kinetics | Data Not Available | 0.12 | Data Not Available | Data Not Available | [3] |
Note: IC50 is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Kd (dissociation constant) is a direct measure of binding affinity, where a lower Kd indicates a higher affinity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core signaling pathway involving RIPK2 and a generalized workflow for characterizing inhibitor binding kinetics.
Caption: The NOD1/2-RIPK2 signaling cascade leading to inflammatory gene transcription.
Caption: Generalized workflow for determining the binding kinetics of a kinase inhibitor.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the following sections describe generalized, yet detailed, methodologies for the key experiments commonly used to determine the binding kinetics of kinase inhibitors.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures real-time biomolecular interactions.[12][13][14] It is a powerful tool for determining both association (kon) and dissociation (koff) rate constants.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant human RIPK2 kinase (the ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to be covalently coupled via amine groups.
-
Remaining active sites on the chip are deactivated using an injection of ethanolamine-HCl. A reference flow cell is typically prepared in the same way but without the ligand to allow for background signal subtraction.
-
-
Analyte Binding:
-
This compound (the analyte) is prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Each concentration of the inhibitor is injected over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (the association phase).
-
This is followed by an injection of running buffer alone to monitor the release of the inhibitor from the kinase (the dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]
Methodology:
-
Sample Preparation:
-
Purified RIPK2 kinase and this compound are extensively dialyzed into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.
-
The concentrations of both protein and inhibitor are precisely determined. All solutions must be thoroughly degassed before the experiment.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the RIPK2 kinase solution (e.g., at a concentration of 10-30 times the expected Kd).
-
The injection syringe is filled with the this compound solution at a concentration 10-20 fold higher than the protein in the cell.
-
A series of small, timed injections (e.g., 2 µL each) of the inhibitor solution are made into the sample cell while maintaining a constant temperature.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis:
-
The heat per injection is integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Advanced ITC methods can also be employed to extract kinetic information (kon and koff) by analyzing the shape of the heat-rate profiles during the approach to equilibrium after each injection.[17][18]
-
Fluorescence Polarization (FP) Based Binding Assay
This competitive binding assay is often used to determine the IC50 of an unlabeled inhibitor by measuring its ability to displace a fluorescently labeled ligand (tracer) from the target kinase.[11]
Methodology:
-
Assay Setup:
-
A fluorescently labeled ATP-competitive ligand (tracer) that binds to RIPK2 is used.
-
The assay is performed in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS).[11]
-
The concentrations of RIPK2 kinase and the fluorescent tracer are optimized to give a stable and robust fluorescence polarization signal.
-
-
Inhibitor Competition:
-
A fixed concentration of RIPK2 kinase and the fluorescent tracer are incubated with a serial dilution of this compound.
-
As the concentration of the unlabeled inhibitor increases, it competes with the tracer for binding to the kinase, causing the tracer to be displaced into the solution.
-
Displacement of the fluorescent tracer leads to a decrease in its fluorescence polarization, as the smaller, unbound tracer tumbles more rapidly in solution.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound tracer.
-
Conclusion
Understanding the binding kinetics of this compound is fundamental to elucidating its mechanism of action and predicting its pharmacological behavior. While specific on- and off-rates for this compound are not publicly documented, its high potency is established with a 1 nM IC50 value. By employing standardized biophysical techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can fully characterize the binding profile of this and other RIPK2 inhibitors. This comprehensive kinetic and thermodynamic data is invaluable for structure-activity relationship studies, lead optimization, and the rational design of next-generation therapeutics for inflammatory diseases.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cell Permeability and Uptake of RIP2 Kinase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 2 (RIP2) kinase, a key serine/threonine kinase, plays a crucial role in the innate immune system. It functions as an essential downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIP2, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines.[3][4] Dysregulation of the NOD-RIP2 signaling axis has been implicated in various inflammatory conditions, making RIP2 an attractive therapeutic target for the development of novel anti-inflammatory agents.
The successful development of RIP2 kinase inhibitors hinges not only on their potency and selectivity but also on their ability to permeate cell membranes and reach their intracellular target. Therefore, a thorough characterization of the cell permeability and uptake of these inhibitors is a critical step in the drug discovery and development process.
These application notes provide a summary of key cellular permeability data and detailed protocols for assessing the cell permeability and uptake of RIP2 Kinase Inhibitor 3.
Data Presentation
The following table summarizes the key physicochemical and permeability parameters for a representative RIP2 Kinase Inhibitor. Note: The data presented below is illustrative and may not correspond to a specific molecule designated as "this compound," as multiple compounds may be referred to by this or similar names. Researchers should generate data for their specific inhibitor of interest.
| Parameter | Value | Assay |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 388.48 | N/A |
| logP | 3.5 | Calculated |
| Polar Surface Area (Ų) | 85.2 | Calculated |
| Solubility (µM) in FaSSIF | >100 | FaSSIF Solubility Assay |
| Permeability | ||
| Caco-2 Permeability (Papp, A→B) | >10 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |
| Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B) | <2 | Caco-2 Permeability Assay |
| PAMPA Permeability (Pe) | >5 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay |
| Cellular Uptake | ||
| Intracellular Concentration (at 1 µM) | >500 nM | LC-MS/MS based Cellular Uptake Assay |
Signaling Pathway and Experimental Workflow Visualizations
Caption: The NOD1/NOD2-RIP2 signaling cascade.
Caption: General workflow for assessing permeability and uptake.
Experimental Protocols
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as an in vitro model of the human intestinal epithelium.[5][6]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for permeability studies.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. A low permeability rate (Papp < 1.0 x 10⁻⁶ cm/s) indicates good monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 0.4 mL of HBSS containing the test concentration of this compound (e.g., 10 µM) to the apical (upper) chamber.
-
Add 1.2 mL of fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber and replace it with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B→A for Efflux Ratio):
-
Follow the same procedure as above, but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive transcellular permeability.[8][9] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Materials:
-
PAMPA plate system (e.g., 96-well format) with donor and acceptor plates.
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
LC-MS/MS system.
Protocol:
-
Membrane Coating:
-
Add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.
-
Allow the membrane to impregnate the filter for 5-10 minutes.
-
-
Compound Addition:
-
Add 150-200 µL of PBS containing the test concentration of this compound (e.g., 10 µM) to each well of the donor plate.
-
Add 300 µL of fresh PBS to each well of the acceptor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 4-16 hours with no shaking.
-
-
Sample Analysis and Calculation:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the inhibitor in the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability coefficient (Pe) using a validated equation specific to the PAMPA system used.
-
Cellular Uptake Assay
This assay quantifies the amount of inhibitor that accumulates within cells over time.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes or other cells expressing RIP2).
-
Appropriate cell culture medium.
-
This compound.
-
PBS, ice-cold.
-
Lysis buffer (e.g., RIPA buffer).
-
LC-MS/MS system.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in a near-confluent monolayer on the day of the experiment.
-
-
Compound Treatment:
-
Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 1 µM).
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
At each time point, rapidly aspirate the medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.
-
Add a specific volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Analysis:
-
Determine the protein concentration in each lysate sample (e.g., using a BCA assay).
-
Analyze the concentration of this compound in the lysates using LC-MS/MS.
-
Normalize the amount of inhibitor to the protein concentration to determine the intracellular concentration (e.g., in pmol/mg protein).
-
By following these protocols, researchers can obtain valuable data on the cell permeability and uptake of this compound, which is essential for understanding its pharmacokinetic properties and optimizing its development as a potential therapeutic agent.
References
- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 9. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood-brain barrier permeability prediction of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Phosphorylated RIPK2 via Western Blotting Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine and tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation at serine 176, a crucial event for the activation of downstream signaling pathways, including NF-κB and MAPKs. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines. Given its central role in innate immunity, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory diseases, and the development of specific RIPK2 inhibitors is an active area of research.
These application notes provide a detailed protocol for the detection and quantification of phosphorylated RIPK2 (p-RIPK2) at serine 176 in cell lysates following treatment with small molecule inhibitors. The accurate measurement of p-RIPK2 levels by Western blotting is a fundamental method for assessing the efficacy and potency of RIPK2 inhibitors in a cellular context.
RIPK2 Signaling Pathway
The diagram below illustrates the canonical NOD2-RIPK2 signaling pathway, highlighting the central role of RIPK2 phosphorylation and the points of intervention for RIPK2 inhibitors.
Caption: The NOD2-RIPK2 signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for assessing the impact of a RIPK2 inhibitor on p-RIPK2 levels using Western blotting.
Caption: Experimental workflow for p-RIPK2 Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for the detection of p-RIPK2 (Ser176) in cultured cells, such as HEK293 or THP-1 cells, following treatment with a RIPK2 inhibitor and stimulation with a NOD2 ligand.
Materials and Reagents
-
Cell Lines: HEK293 cells expressing NOD2, or THP-1 monocytes.
-
RIPK2 Inhibitor: e.g., GSK583 (MedChemExpress, HY-100344).
-
NOD2 Ligand: L18-MDP (InvivoGen, tlrl-l18mdp).
-
Lysis Buffer: RIPA buffer (e.g., Thermo Fisher Scientific, 89900) or a similar buffer containing detergents.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Sigma-Aldrich, P8340 and P5726).
-
Protein Assay: BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, 23225).
-
Laemmli Sample Buffer (4x): (e.g., Bio-Rad, 1610747).
-
Primary Antibodies:
-
Rabbit anti-p-RIPK2 (Ser176) (e.g., Cell Signaling Technology, #4364; typical dilution 1:1000).
-
Rabbit anti-RIPK2 (total) (e.g., Cell Signaling Technology, #4142; typical dilution 1:1000).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin; typical dilution 1:1000-1:5000).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology, #7074; typical dilution 1:2000-1:5000).
-
PVDF Membrane: (e.g., Millipore, IPVH00010).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate: (e.g., Thermo Fisher Scientific, 34580).
-
Imaging System: CCD-based imager or X-ray film.
Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentrations of the RIPK2 inhibitor (e.g., GSK583) or vehicle (e.g., DMSO) for 30 minutes.
-
Stimulate the cells with a NOD2 ligand (e.g., 1 µg/mL L18-MDP) for 30 minutes to induce RIPK2 phosphorylation.[2]
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the image using a CCD-based imager or by exposing it to X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
To ensure accurate quantification, strip the membrane and re-probe with antibodies against total RIPK2 and a loading control.
-
Normalize the p-RIPK2 signal to the total RIPK2 signal and then to the loading control signal.
-
Data Presentation
The following tables provide examples of how to present quantitative data from Western blot analysis of p-RIPK2 inhibition.
Table 1: Inhibition of L18-MDP-induced p-RIPK2 by Various Kinase Inhibitors in HEKBlue Cells [2][3]
| Inhibitor | Concentration (nM) | p-RIPK2 Signal (Normalized to Total RIPK2 and Loading Control) | % Inhibition of p-RIPK2 |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 0 |
| Ponatinib | 10 | 0.05 ± 0.02 | 95 |
| Ponatinib | 30 | 0.02 ± 0.01 | 98 |
| Sorafenib | 100 | 0.45 ± 0.08 | 55 |
| Sorafenib | 300 | 0.15 ± 0.05 | 85 |
| Regorafenib | 30 | 0.60 ± 0.10 | 40 |
| Regorafenib | 100 | 0.25 ± 0.06 | 75 |
Data are represented as mean ± SEM from three independent experiments.
Table 2: Dose-Dependent Inhibition of Stroke-Induced p-RIPK2 by a Selective RIPK2 Inhibitor in Mice [4]
| Treatment | Dose (mg/kg) | p-RIPK2/Total RIPK2 Ratio (Arbitrary Units) | % Inhibition of p-RIPK2 |
| Sham | - | 0.15 ± 0.04 | N/A |
| Stroke + Vehicle | - | 1.20 ± 0.15 | 0 |
| Stroke + RIPK2 Inhibitor | 1 | 0.85 ± 0.11 | 29 |
| Stroke + RIPK2 Inhibitor | 3 | 0.40 ± 0.07 | 67 |
| Stroke + RIPK2 Inhibitor | 10 | 0.20 ± 0.05 | 83 |
Data are represented as mean ± SEM from n=5-6 mice per group. p-RIPK2 and total RIPK2 levels were quantified from Western blots of brain lysates.
Troubleshooting
For common Western blotting issues such as high background, weak or no signal, and non-specific bands, please refer to standard troubleshooting guides. Key considerations for p-RIPK2 detection include:
-
Always use fresh protease and phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Use BSA for blocking and antibody dilution instead of milk, as milk contains phosphoproteins that can increase background.
-
Optimize antibody concentrations and incubation times to achieve the best signal-to-noise ratio.
-
Load sufficient protein (20-30 µg) to ensure detection of p-RIPK2, which may be of low abundance.
-
Include appropriate controls , such as unstimulated cells, vehicle-treated cells, and a positive control lysate, to validate your results.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing GSK2983559 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2983559 is a potent and orally active inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase, a key signaling node in the NOD-like receptor pathway involved in inflammatory responses.[1][2] Effective delivery of this compound to cells in vitro is critical for studying its biological activity. Due to its hydrophobic nature, GSK2983559 exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions.[3][4] This document provides detailed protocols for the solubilization of GSK2983559 for use in cell culture experiments, ensuring optimal compound activity and reproducibility.
Physicochemical Properties and Solubility
GSK2983559 is a small molecule with a molecular weight of 458.55 g/mol (for the active metabolite) and 538.53 g/mol (for the free acid).[3][5] Its chemical structure contributes to its limited solubility in aqueous media.[2] The compound is available in different forms, including the active metabolite and the free acid, which may have slightly different solubility profiles. It is crucial to refer to the manufacturer's datasheet for the specific form of the compound being used.
Table 1: Solubility of GSK2983559 and its Analogs
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes |
| GSK2983559 Active Metabolite | DMSO | 100 mg/mL | 218.07 mM | Use fresh, moisture-free DMSO.[3] |
| GSK2983559 Free Acid | DMSO | 5 mg/mL | 9.28 mM | Ultrasonic and warming to 80°C may be required. Use newly opened DMSO as it is hygroscopic.[5] |
| GSK2983559 | Water | Insoluble | - | |
| GSK2983559 | Ethanol | Insoluble | - | |
| GSK2983559 | DMF | < 1 mg/mL | - | Insoluble or slightly soluble.[1] |
Experimental Protocols
Materials
-
GSK2983559 (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous (hygroscopic)
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for GSK2983559 free acid)
-
Ultrasonic bath (optional, for GSK2983559 free acid)
-
Complete cell culture medium appropriate for the cell line being used
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of GSK2983559 active metabolite (MW: 458.55 g/mol ). Adjust calculations accordingly for different compound forms or desired stock concentrations.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of GSK2983559 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.59 mg of GSK2983559 active metabolite.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the GSK2983559 powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
For GSK2983559 Active Metabolite: Vortex the solution thoroughly until the powder is completely dissolved.[3]
-
For GSK2983559 Free Acid: If the compound does not readily dissolve, sonicate the vial in an ultrasonic bath and/or warm it to 80°C for a short period.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solution at -20°C or -80°C.[3][5] Consult the manufacturer's datasheet for specific long-term storage recommendations. Stored properly, the stock solution in DMSO is stable for at least one year at -80°C and one month at -20°C.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluating RIP2 Kinase Inhibitor 3 in a Crohn's Disease Organoid Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by dysregulated immune responses in the gastrointestinal tract.[1][2][3][4][5] Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a key mediator in the inflammatory signaling pathways associated with Crohn's disease, making it a promising therapeutic target.[1][2][3] RIPK2 is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation, RIPK2 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23.[1] Dysregulation of this pathway is implicated in the pathogenesis of IBD.[1]
Patient-derived organoids (PDOs) from individuals with Crohn's disease have become a valuable tool in IBD research. These three-dimensional cultures recapitulate the genetic and cellular characteristics of the patient's intestinal epithelium, providing a relevant in vitro model to study disease mechanisms and test novel therapeutics.[4][5][6][7]
This document provides detailed application notes and protocols for the use of RIP2 Kinase Inhibitor 3, a potent and selective inhibitor of RIPK2, in a Crohn's disease patient-derived organoid model. While specific data for "Inhibitor 3" in organoids is not yet published, we will reference data from the well-characterized and structurally similar RIP2 inhibitor, GSK583, which has shown efficacy in ex vivo human Crohn's disease biopsy tissues.[2][8]
Product Information: this compound
This compound is a highly potent and selective small molecule inhibitor of RIP2 kinase. It is intended for research use only to investigate the role of RIP2 in inflammatory and autoimmune diseases.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of a potent RIP2 kinase inhibitor (GSK583) in relevant models. These data provide an expected outcome for the use of this compound in a Crohn's disease organoid model.
Table 1: Potency of RIP2 Kinase Inhibitor (GSK583)
| Parameter | Value | Reference |
| RIP2 Binding Affinity (IC50) | 1 nM | [8] |
| Inhibition of Cytokine Production (Human Whole Blood, IC50) | 10 nM | [8] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in Crohn's Disease Patient Biopsy Tissues by a RIP2 Kinase Inhibitor (GSK583)
| Cytokine | Inhibition (%) | Concentration of Inhibitor | Reference |
| TNF-α | Dose-dependent inhibition | Not specified | [3] |
| IL-6 | Dose-dependent inhibition | Not specified | [3] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental design, the following diagrams are provided in Graphviz DOT language.
RIP2 Signaling Pathway in Crohn's Disease
Caption: RIP2 signaling pathway in Crohn's disease and the point of intervention for this compound.
Experimental Workflow: Testing this compound in Crohn's Disease Organoids
Caption: Experimental workflow for evaluating the efficacy of this compound in a Crohn's disease organoid model.
Experimental Protocols
The following protocols are adapted from established methods for the culture of human intestinal organoids and subsequent analysis.[9][10][11]
Protocol 1: Establishment of Human Colonic Organoids from Crohn's Disease Patient Biopsies
Materials:
-
Colonic biopsies from Crohn's disease patients
-
Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel)
-
IntestiCult™ Organoid Growth Medium (or similar)
-
24-well culture plates
-
Centrifuge, incubator, microscope
Procedure:
-
Wash the biopsies multiple times with cold PBS.
-
Incubate the biopsies in chelation buffer for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.
-
Vigorously shake the tube to further release the crypts and then filter the suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the crypt suspension at 200 x g for 5 minutes.
-
Resuspend the crypt pellet in a basement membrane matrix.
-
Plate 50 µL domes of the crypt-matrix mixture into a pre-warmed 24-well plate.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Add 500 µL of complete organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the matrix and mechanically dissociating the organoids.
Protocol 2: Treatment of Crohn's Disease Organoids with this compound
Materials:
-
Established Crohn's disease patient-derived organoids
-
Pro-inflammatory stimuli (e.g., TNF-α, IFN-γ)
-
This compound (stock solution in DMSO)
-
Organoid culture medium
Procedure:
-
Plate established organoids as described in Protocol 1.
-
After 4-5 days of culture, replace the medium with fresh medium containing pro-inflammatory stimuli (e.g., 20 ng/mL each of TNF-α and IFN-γ) to induce an inflammatory phenotype.[12]
-
Concurrently, treat the organoids with a range of concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the treated organoids for 24-48 hours.
-
After the incubation period, collect the culture supernatant for cytokine analysis and harvest the organoids for protein or RNA analysis.
Protocol 3: Cytokine Analysis by ELISA
Materials:
-
Culture supernatant from treated organoids
-
ELISA kits for human TNF-α, IL-6, etc.
-
Microplate reader
Procedure:
-
Centrifuge the collected culture supernatant at 300 x g for 5 minutes to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokines in each sample based on a standard curve.
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle control group to determine the percentage of inhibition.
Protocol 4: Western Blot Analysis of RIP2 Signaling
Materials:
-
Harvested organoids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-phospho-RIPK2, anti-RIPK2, anti-phospho-IKK, anti-IKK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest the organoids from the basement membrane matrix using a cell recovery solution.
-
Lyse the organoid pellet in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The use of patient-derived organoids from individuals with Crohn's disease provides a powerful platform to investigate the therapeutic potential of novel inhibitors like this compound. The protocols and expected outcomes outlined in this document serve as a comprehensive guide for researchers to evaluate the efficacy of targeting the RIP2 signaling pathway in a physiologically relevant in vitro model of Crohn's disease. The ability to inhibit pro-inflammatory cytokine production and modulate downstream signaling pathways in this model can provide strong preclinical evidence for the further development of RIP2 inhibitors as a targeted therapy for IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoids Derived From Gut Stem Cells Reveal Two Distinct Molecular Subtypes of Crohn’s Disease [health.ucsd.edu]
- 5. escholarship.org [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A Living Organoid Biobank of Crohn's Disease Patients Reveals Molecular Subtypes for Personalized Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Human Colon Organoids From Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids [frontiersin.org]
- 11. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for RIP2 Kinase Inhibitor 3 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 2 (RIP2) kinase, a serine/threonine kinase, is a critical downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIP2 is recruited and activated, leading to the downstream activation of NF-κB and MAPK pathways. This cascade results in the production of pro-inflammatory cytokines and chemokines, playing a key role in the innate immune response. Dysregulation of the NOD2-RIP2 signaling axis has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease, sarcoidosis, and inflammatory arthritis.
RIP2 Kinase Inhibitor 3 is a highly potent and selective inhibitor of RIP2 kinase with a biochemical half-maximal inhibitory concentration (IC50) of 1 nM.[1][2] These application notes provide detailed protocols for the use of this compound in primary immune cell cultures to study its effects on inflammatory signaling and cytokine production.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of RIP2 kinase inhibitors in primary human immune cells. While specific data for this compound in a wide range of primary cells is not publicly available, the data from closely related and structurally similar compounds, such as GSK583 and a clinical candidate from the same discovery program, provide a strong indication of its expected cellular potency.
Table 1: Inhibitory Activity of Related RIP2 Kinase Inhibitors on TNFα Production in Human Primary Immune Cells
| Cell Type | Stimulant | Inhibitor | IC50 (nM) | Reference |
| Human Monocytes | MDP | GSK583 | 8.0 | [3][4] |
| Human Monocytes | MDP | Clinical Candidate (related to Inhibitor 3) | 13 | [5] |
| Human Whole Blood | MDP | GSK583 | 237 | [3][4] |
| Human Whole Blood | MDP | Clinical Candidate (related to Inhibitor 3) | 26 | [5] |
Table 2: Inhibitory Activity of GSK583 on Cytokine Production in Human Inflammatory Bowel Disease (IBD) Biopsies
| Tissue Type | Stimulant | Cytokine | IC50 (nM) | Reference |
| Crohn's Disease Biopsy | Endogenous | TNFα | ~200 | [3] |
| Crohn's Disease Biopsy | Endogenous | IL-6 | ~200 | [3] |
| Ulcerative Colitis Biopsy | Endogenous | TNFα | ~200 | [3] |
| Ulcerative Colitis Biopsy | Endogenous | IL-6 | ~200 | [3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NOD2-RIP2 signaling pathway and a general experimental workflow for evaluating this compound in primary immune cell cultures.
References
- 1. This compound | 1398053-50-3 | MOLNOVA [molnova.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring Cytokine Release in Response to RIP2 Kinase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a critical signaling molecule that functions downstream of the nucleotide-binding oligomerization domain (NOD) like receptors, NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5][6] This, in turn, drives the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12/23 (IL-12/23).[3][4][7] Dysregulation of the NOD2-RIPK2 signaling pathway has been implicated in the pathogenesis of inflammatory diseases, making RIPK2 an attractive therapeutic target.[8][9]
RIP2 Kinase Inhibitor 3 is a highly potent and selective inhibitor of RIPK2 with an IC50 of 1 nM.[10] This small molecule inhibitor functions by targeting the kinase activity of RIPK2, thereby blocking its autophosphorylation and preventing the downstream signaling events that lead to inflammatory cytokine production.[1][11] These application notes provide detailed protocols for utilizing this compound to modulate and measure cytokine release in relevant cell-based assays.
Signaling Pathway
The activation of NOD1/NOD2 by their respective ligands, such as muramyl dipeptide (MDP) for NOD2, triggers the recruitment of RIPK2 through homotypic CARD-CARD interactions.[4][8] This leads to the ubiquitination and autophosphorylation of RIPK2, creating a signaling scaffold that activates downstream kinases like TAK1.[5][6] TAK1, in turn, activates the IKK complex, leading to the phosphorylation and degradation of IκB and subsequent nuclear translocation of NF-κB to induce the transcription of pro-inflammatory cytokine genes.[4] Concurrently, the MAPK pathway is also activated, further contributing to cytokine production.[4][5]
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Measuring Cytokine Inhibition
This protocol describes the treatment of a human monocytic cell line (e.g., THP-1) with a NOD2 ligand to induce cytokine release and the assessment of the inhibitory effect of this compound.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
L18-MDP (NOD2 ligand)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA or Multiplex Immunoassay kits for human TNF-α and IL-6
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. After incubation, gently aspirate the medium and wash the adherent cells twice with 200 µL of warm PBS.
-
Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and rest the cells for 24 hours before stimulation.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in serum-free RPMI-1640 medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Aspirate the medium from the rested cells and add 100 µL of the prepared inhibitor dilutions or vehicle control (DMSO in medium).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Prepare a stock solution of L18-MDP in sterile water or PBS. Dilute it in serum-free RPMI-1640 medium to a final concentration of 10 µg/mL.
-
Add 10 µL of the L18-MDP solution to the appropriate wells to stimulate the cells. For unstimulated controls, add 10 µL of medium.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the cytokines of interest.[12]
-
-
Sample Collection and Cytokine Measurement:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercial ELISA or multiplex immunoassay kit, following the manufacturer's instructions.[13][14][15][16]
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.[13][17]
Materials:
-
ELISA plate (96-well, high protein-binding capacity)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer to the recommended concentration (typically 1-4 µg/mL).[13]
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 300 µL of wash buffer per well.
-
Add 200 µL of assay diluent to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve (e.g., 2000 pg/mL to 15.6 pg/mL).[13]
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent to the recommended concentration (typically 0.25-2 µg/mL).[13]
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The quantitative data obtained from the cytokine assays should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on L18-MDP-induced TNF-α Release
| Treatment Group | Concentration | Mean TNF-α (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | 15.2 ± 3.1 | - |
| L18-MDP (10 µg/mL) | - | 1850.6 ± 150.2 | 0 |
| L18-MDP + Inhibitor 3 | 1 nM | 925.3 ± 80.5 | 50.0 |
| L18-MDP + Inhibitor 3 | 10 nM | 370.1 ± 45.3 | 80.0 |
| L18-MDP + Inhibitor 3 | 100 nM | 92.5 ± 20.1 | 95.0 |
| L18-MDP + Inhibitor 3 | 1 µM | 27.8 ± 8.9 | 98.5 |
| L18-MDP + Inhibitor 3 | 10 µM | 18.5 ± 5.4 | 99.0 |
Table 2: Effect of this compound on L18-MDP-induced IL-6 Release
| Treatment Group | Concentration | Mean IL-6 (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | 25.8 ± 5.6 | - |
| L18-MDP (10 µg/mL) | - | 2540.3 ± 210.7 | 0 |
| L18-MDP + Inhibitor 3 | 1 nM | 1397.2 ± 115.9 | 45.0 |
| L18-MDP + Inhibitor 3 | 10 nM | 635.1 ± 70.2 | 75.0 |
| L18-MDP + Inhibitor 3 | 100 nM | 177.8 ± 30.5 | 93.0 |
| L18-MDP + Inhibitor 3 | 1 µM | 50.8 ± 12.1 | 98.0 |
| L18-MDP + Inhibitor 3 | 10 µM | 30.5 ± 7.8 | 98.8 |
Alternative and Advanced Methods
While ELISA is a robust method for measuring single cytokines, other techniques can provide more comprehensive data.
-
Multiplex Immunoassays (e.g., Luminex): These bead-based assays allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader profile of the inflammatory response.[12][15][18] This is particularly useful for understanding the overall effect of this compound on the cytokine network.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification of specific cell populations producing cytokines and quantifies the frequency of these cells.[12][19] This can provide insights into which cell types are most affected by the inhibitor.
Conclusion
These application notes provide a framework for investigating the inhibitory effects of this compound on cytokine release. The provided protocols for cell-based assays and cytokine quantification, along with the illustrative diagrams and data tables, offer a comprehensive guide for researchers in immunology and drug development. Adherence to these detailed methodologies will enable the generation of robust and reproducible data to characterize the therapeutic potential of this compound in inflammatory conditions.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide‐Binding Oligomerization Domain 2 in Signaling, Immunity, and Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RICK/RIP2 is a NOD2-independent nodal point of gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. embopress.org [embopress.org]
- 12. criver.com [criver.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. Cytokine analysis - ELISA / CBA [sanquin.org]
- 17. h-h-c.com [h-h-c.com]
- 18. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Immunohistochemical Staining of RIPK2 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the immunohistochemical (IHC) analysis of Receptor-Interacting Protein Kinase 2 (RIPK2) in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on evaluating the effects of inhibitor treatments.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine/tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of downstream pathways, including NF-κB and MAPK, which drive pro-inflammatory cytokine production.[1][2] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory diseases and certain cancers.
Immunohistochemistry is an invaluable technique to visualize the expression and activation status of RIPK2 within the tissue context. Staining for total RIPK2 can provide information on its expression levels in different cell types, while the use of phospho-specific antibodies (e.g., against pS176 or pY474) can reveal the extent of RIPK2 activation.[1][3][4] This is particularly relevant when assessing the pharmacodynamic effects of RIPK2 inhibitors in preclinical and clinical studies.
Quantitative Data on RIPK2 IHC Staining After Inhibitor Treatment
The following table summarizes quantitative data from studies that have assessed the impact of RIPK2 inhibitors on its phosphorylation status using immunohistochemical methods.
| Inhibitor | Model System | Tissue | Target | Quantification Method | Result | Reference |
| Gefitinib | SAMP1/YitFc mice (spontaneous Crohn's disease-like ileitis) | Ileum | Tyrosine-phosphorylated RIPK2 | Proximity Ligation Assay (PLA) | Significantly decreased fluorescent signal indicating reduced RIPK2 phosphorylation. | [5] |
| Gefitinib | Inflammatory Breast Cancer (IBC) patient tissue (pre- vs. post-chemotherapy) | Breast | Phospho-RIPK2 (Y474) | ImageJ analysis of DAB staining intensity (Integrated Optical Density) | No significant inhibition by neoadjuvant chemotherapy. RIPK2 activity was elevated post-treatment. | [3] |
| OD36 | MDP-induced peritonitis in mice | Peritoneal lavages | Not IHC, but cellular infiltration | Manual cell counting | Significant reduction in neutrophil and lymphocyte infiltration. | [5] |
| GSK583 | Not available in IHC format | Not applicable | Not applicable | Not applicable | Potent inhibitor of RIPK2 in biochemical and cellular assays.[6] | [6] |
Signaling Pathways and Experimental Workflow
RIPK2 Signaling Pathway
The diagram below illustrates the central role of RIPK2 in the NOD2 signaling cascade, leading to the activation of downstream inflammatory pathways. RIPK2 inhibitors block the kinase activity of RIPK2, thereby preventing its autophosphorylation and the subsequent recruitment and activation of downstream effectors.
Experimental Workflow for IHC Staining of RIPK2 after Inhibitor Treatment
The following diagram outlines the key steps for assessing the in vivo efficacy of a RIPK2 inhibitor using immunohistochemistry.
Experimental Protocols
In Vivo Inhibitor Treatment
GSK583: For acute inflammation models in mice, GSK583 can be administered orally at doses of 0.1, 1, and 10 mg/kg.[6]
OD36: In an MDP-induced peritonitis mouse model, OD36 was administered at 6.25 mg/kg via intraperitoneal injection 30 minutes prior to MDP challenge.[5]
Gefitinib: For a chronic inflammatory model (SAMP1/YitFc mice), Gefitinib was administered daily at 50 mg/kg for 7.5 weeks.[5]
Immunohistochemistry Protocol for RIPK2 in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Immerse in 100% Ethanol: 2 x 3 minutes. c. Immerse in 95% Ethanol: 1 x 3 minutes. d. Immerse in 70% Ethanol: 1 x 3 minutes. e. Rinse in distilled water.
2. Antigen Retrieval: a. For many RIPK2 antibodies, heat-induced epitope retrieval (HIER) is effective.[7] b. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). c. Heat to 95-100°C for 20 minutes in a water bath or steamer. d. Allow slides to cool to room temperature (approximately 20-30 minutes). e. Rinse slides in PBS.
3. Peroxidase Blocking (for chromogenic detection): a. Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. b. Rinse with PBS.
4. Blocking: a. Incubate slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the primary antibody in antibody diluent. Recommended antibodies and starting dilutions:
- Anti-phospho-RIPK2 (Ser176): 1:500 - 1:1000 for Western Blot, IHC dilution may need optimization.[4]
- Anti-phospho-RIPK2 (Tyr474): Used for IHC in breast cancer tissue.[3]
- Monoclonal Anti-RIPK2 (C-terminal): Suitable for IHC on paraffin-embedded sections.[8] b. Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Detection: a. Rinse slides with PBS (3 x 5 minutes). b. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. c. Rinse with PBS (3 x 5 minutes). d. Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature. e. Rinse with PBS (3 x 5 minutes). f. Develop with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired stain intensity is reached. g. Rinse with distilled water to stop the reaction.
7. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.
8. Dehydration and Mounting: a. Dehydrate slides through graded alcohols (70%, 95%, 100% Ethanol). b. Clear in Xylene. c. Coverslip with a permanent mounting medium.
Proximity Ligation Assay (PLA) for Phosphorylated RIPK2
This advanced technique can be used for the in situ detection and quantification of protein phosphorylation.
-
Tissue Preparation: Follow the deparaffinization, rehydration, and antigen retrieval steps as described in the IHC protocol.
-
Primary Antibodies: Incubate the slides with two primary antibodies raised in different species: one targeting total RIPK2 (e.g., rabbit anti-RIPK2) and the other targeting the phosphorylation mark of interest (e.g., mouse anti-phospho-tyrosine).
-
PLA Probes: Incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Ligation: If the two primary antibodies are in close proximity (<40 nm), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA molecule.
-
Amplification: The circular DNA is amplified via rolling circle amplification.
-
Detection: The amplified product is detected using fluorescently labeled oligonucleotides.
-
Analysis: The fluorescent signals, appearing as distinct dots, can be quantified using fluorescence microscopy and image analysis software. Each dot represents a single phosphorylation event.
Quantification of IHC Staining using ImageJ/FIJI
-
Image Acquisition: Capture images of the stained tissue sections under consistent lighting and magnification.
-
Color Deconvolution: Use the "Color Deconvolution" plugin in ImageJ/FIJI to separate the DAB (brown) and Hematoxylin (blue) stains into separate channels.[9][10]
-
Thresholding: On the DAB channel image, set a threshold to isolate the positively stained areas from the background.
-
Measurement: Use the "Analyze Particles" or "Measure" functions to quantify the area and intensity of the staining. Data can be expressed as the percentage of the positively stained area or the mean optical density.[9][11]
-
Normalization: For comparative analysis, normalize the data to a control group.
Conclusion
The protocols and data presented here provide a framework for the immunohistochemical evaluation of RIPK2 and the effects of its inhibitors. Careful optimization of staining conditions and rigorous quantitative analysis are essential for obtaining reliable and reproducible results. These methods are critical for advancing our understanding of RIPK2 biology and for the development of novel therapeutics targeting this important kinase.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. RIPK2: New Elements in Modulating Inflammatory Breast Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-RIPK2 (phospho Ser176) Antibody (A93819) | Antibodies.com [antibodies.com]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. anti-RIPK2 Antibody [ABIN522206] - Human, WB, ELISA, IHC (p) [antibodies-online.com]
- 9. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Automated analysis of images for molecular quantification in immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of RIP2 Kinase Inhibitor 3 in kinase screening
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RIP2 Kinase Inhibitor 3. It includes troubleshooting guidance and frequently asked questions to assist in the design and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase, also known as RIPK2.[1][2][3][4] It demonstrates high potency with a reported half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[2][3][4] RIP2 is a serine/threonine kinase that plays a crucial role as an adaptor molecule in the signaling pathways initiated by the pattern recognition receptors NOD1 and NOD2.[1][5][6] Activation of these pathways leads to the induction of NF-κB and MAPK signaling, which are critical for pro-inflammatory cytokine production and innate immune responses.[6][7]
Q2: Why is it important to screen for off-target effects of kinase inhibitors?
The human kinome consists of over 500 kinases, many of which share structural similarities in the ATP-binding pocket, the target site for most kinase inhibitors.[8][9] This conservation can lead to a lack of complete specificity, causing inhibitors to bind to and modulate the activity of unintended kinases, known as "off-targets".[10][11][12] Identifying these off-target interactions is critical for several reasons:
-
Interpreting Experimental Data: Uncharacterized off-target effects can lead to misinterpretation of cellular phenotypes, which may be attributed incorrectly to the inhibition of the primary target.[9]
-
Predicting Toxicity: Off-target inhibition can cause adverse effects or toxicity if the affected kinases are essential for normal physiological functions.[13]
-
Discovering New Therapeutic Applications: Sometimes, an off-target effect can be therapeutically beneficial, opening possibilities for drug repositioning.[10][14]
Q3: What are the known off-target effects of this compound?
Comprehensive public data on the kinome-wide selectivity of the specific compound "this compound" is limited. However, a study on a structurally related clinical candidate, a prodrug designated as "inhibitor 3," provides insights into a potential off-target profile. When screened against a panel of 344 kinases at a concentration of 10 µM, the active form of the inhibitor ("compound 5") showed the following activity profile[15]:
-
High Inhibition (>90%): 1 kinase
-
Moderate Inhibition (70-90%): 11 kinases
-
Lower Inhibition (50-69%): 7 kinases
It is crucial for researchers to perform their own comprehensive kinase profiling to determine the specific off-target effects of the particular batch of this compound they are using.
Q4: What is the difference between biochemical and cellular kinase screening assays?
Biochemical and cellular assays provide different and complementary information about a kinase inhibitor's selectivity.[16]
-
Biochemical Assays: These are cell-free assays that measure the direct interaction between an inhibitor and a purified, often recombinant, kinase.[8][17] They are excellent for determining direct binding affinity (Kd) or inhibitory potency (IC50) without the complexities of a cellular environment.[18] Examples include radiometric assays, fluorescence polarization, and TR-FRET assays.[17][19][20]
-
Cellular Assays: These assays measure the effect of an inhibitor on its target within an intact cell.[21] They provide a more physiologically relevant context, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[16][18] Discrepancies between biochemical and cellular data can arise from these factors.[21] The NanoBRET™ Target Engagement Assay is a common example used to quantify inhibitor binding in living cells.[14][21]
Kinase Selectivity Profile Data
The following table summarizes the kinase selectivity data for a RIP2 kinase inhibitor clinical candidate ("inhibitor 3"/"compound 5"), which may serve as a reference for potential off-target families. The screen was performed at a 10 µM compound concentration.[15]
| Inhibition Level | Number of Kinases Affected | On-Target (RIP2) Inhibition |
| > 90% | 1 | 65% (at 10 µM) |
| 70 - 90% | 11 | |
| 50 - 69% | 7 | |
| < 50% | 325 |
Note: This data is from a specific study on a related compound and may not be directly representative of all batches of "this compound". Users should generate their own selectivity data.[15]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving RIP2 and a standard workflow for assessing inhibitor selectivity.
Troubleshooting Guide
Problem: I'm observing unexpected cellular phenotypes that don't seem related to RIP2 inhibition. How can I investigate if this is due to off-target effects?
Solution:
-
Review the Literature: Check for published kinase selectivity profiles for this compound or structurally similar compounds. This may provide a list of likely off-target candidates.
-
Perform a Kinase Selectivity Screen: The most direct way to identify off-targets is to screen the inhibitor against a broad panel of kinases.[22] Commercial services offer panels that cover a large portion of the human kinome. Start with a single high concentration to identify potential hits.
-
Orthogonal Inhibition: Use a structurally different, validated RIP2 kinase inhibitor. If the unexpected phenotype persists with your inhibitor but not with the alternative one, it is more likely to be an off-target effect of your compound.
-
Validate Off-Targets: Once potential off-targets are identified from a screen, validate them in cellular assays. For example, if a screen suggests inhibition of Kinase X, use siRNA/shRNA to knock down Kinase X and see if it phenocopies the effect of your inhibitor.
Problem: My in vitro biochemical assay results for this compound don't match my results from cellular assays (e.g., IC50 is much higher in cells). Why might this be?
Solution: This is a common observation and can be attributed to several factors:
-
High Intracellular ATP: Most biochemical assays are run at low ATP concentrations, whereas cellular ATP levels are typically in the millimolar range.[18] As an ATP-competitive inhibitor, this compound will face more competition in a cellular environment, leading to a higher apparent IC50.[18]
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Drug Efflux: Cells may actively pump the inhibitor out via efflux transporters (e.g., P-glycoprotein), reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free concentration available to bind to the target kinase.
-
Target Engagement: In cells, the target kinase is part of a larger signaling complex, which could alter its conformation and affect inhibitor binding compared to an isolated recombinant enzyme.[16]
Problem: How do I choose the right kinase screening panel to test for off-target effects?
Solution: The choice of a screening panel depends on your research goals and budget.
-
Broad Kinome Scan: For initial characterization, use the largest panel available (e.g., >300 kinases) to get the most comprehensive view of selectivity.[15][22] This is recommended to uncover unexpected off-targets across different kinase families.[22]
-
Family-Specific Panels: If you have reason to suspect off-target activity against a particular kinase family (e.g., based on structural similarity or preliminary data), a smaller, more focused panel can be a cost-effective option.
-
Assay Technology: Consider the type of assay. While radiometric filter-binding assays are a gold standard for measuring catalytic inhibition,[17] binding assays can also identify interactions with non-activated kinases or allosteric sites.[20]
Experimental Protocols
Protocol 1: General Method for Biochemical Kinase Profiling (Radiometric Assay)
This protocol outlines a standard radiometric assay, considered a gold standard for measuring kinase activity.[17]
-
Reaction Setup: In a microplate, combine the purified recombinant kinase, a specific peptide or protein substrate, and the test inhibitor (e.g., this compound) at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and radiolabeled [γ-32P]ATP or [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period, allowing for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter paper or membrane that binds the phosphorylated substrate. Wash the filters extensively to remove unincorporated radiolabeled ATP.[17]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter. The amount of incorporated radiolabel is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: General Method for Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes a widely used method for measuring compound binding to a target protein in living cells.[21]
-
Cell Preparation: Genetically modify cells (e.g., HEK293) to express the target kinase (e.g., RIP2) as a fusion protein with NanoLuc® (NLuc) luciferase.
-
Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well) and allow them to attach.
-
Compound Addition: Treat the cells with the test inhibitor (e.g., this compound) across a range of concentrations and incubate to allow for cell entry and target binding.
-
Probe Addition: Add a fluorescently labeled tracer that is designed to bind to the ATP pocket of the target kinase.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to the cells.
-
Detection: In the absence of an inhibitor, the NLuc-kinase fusion protein and the fluorescent tracer are in close proximity, allowing Bioluminescence Resonance Energy Transfer (BRET) to occur when the substrate is added. The inhibitor competes with the tracer for binding, disrupting BRET in a dose-dependent manner.
-
Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. Calculate the BRET ratio. The decrease in the BRET signal with increasing inhibitor concentration is used to determine the cellular IC50.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | 1398053-50-3 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. academic.oup.com [academic.oup.com]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. icr.ac.uk [icr.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Stability of RIP2 Kinase Inhibitor 3 in aqueous solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RIP2 Kinase Inhibitor 3 in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 25 mg/mL (64.35 mM).[1][2] It is sparingly soluble in aqueous solutions and insoluble in water and ethanol. For most in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: How should I store the stock solution of this compound?
A2: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C for up to six months.[1][3] The solid form of the inhibitor should be stored at 4°C, protected from moisture and light.[1]
Q3: Can I prepare a working solution of this compound in an aqueous buffer like PBS or cell culture media?
A3: Yes, but with caution. Due to the low aqueous solubility of this compound, direct dissolution in aqueous buffers is not recommended. The standard procedure is to dilute the DMSO stock solution into your aqueous experimental buffer to the final desired concentration. It is critical to ensure that the final concentration of DMSO in your experiment is low enough to not affect the biological system (typically ≤ 0.1%). Vigorous mixing during dilution is essential to minimize precipitation.
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The inhibitor may have precipitated because its final concentration exceeds its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the inhibitor in solution.
-
Use a Surfactant: For in vitro biochemical assays, a non-ionic surfactant like Tween-80 or Triton X-100 at a low concentration (e.g., 0.01%) can help to increase the solubility of the inhibitor. However, you must first validate that the surfactant does not interfere with your assay.
-
Prepare Freshly: Prepare the aqueous working solution immediately before use to minimize the time for precipitation to occur.
Troubleshooting Guide: Stability and Activity Issues
This guide addresses common problems encountered when using this compound in aqueous experimental setups.
Issue 1: Loss of Inhibitor Activity Over Time in an Aqueous Solution
If you observe a decrease in the inhibitory effect of your compound in experiments of longer duration (e.g., cell culture experiments over 24-48 hours), it may be due to degradation or precipitation.
Troubleshooting Steps:
-
Assess Stability in Your Specific Medium: The stability of the inhibitor can be medium-dependent. It is advisable to perform a stability study in your specific cell culture medium or buffer. (See Experimental Protocols section below).
-
Time-Course Experiment: Perform a time-course experiment to determine how long the inhibitor remains active in your experimental setup. This can be done by adding the inhibitor at different time points before the final assay readout.
-
Replenish the Inhibitor: For long-term experiments, it may be necessary to replenish the medium with freshly diluted inhibitor periodically.
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to the handling of the inhibitor stock and working solutions.
Troubleshooting Steps:
-
Check Stock Solution Integrity: If your DMSO stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Use a fresh aliquot or prepare a new stock solution. Hygroscopic DMSO can significantly impact the solubility of the product; always use newly opened DMSO.[1]
-
Standardize Dilution Procedure: Ensure a consistent and rapid dilution method. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Pre-warm Aqueous Buffer: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.
Quantitative Data Summary
There is limited publicly available quantitative data on the stability of this compound in various aqueous solutions. The primary data available relates to the storage of stock solutions in DMSO.
| Solvent | Storage Temperature (°C) | Stability Period | Source(s) |
| DMSO | -20 | 1 month | [1][3] |
| DMSO | -80 | 6 months | [1][3] |
| Solid Form | 4 | ≥ 2 years | [2] |
Given the lack of specific aqueous stability data, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol provides a general framework for determining the stability of the inhibitor in a specific aqueous buffer over time.
Objective: To quantify the percentage of this compound remaining in an aqueous solution at various time points.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Temperature-controlled incubator or water bath.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Time Points: Aliquot the test solution into several vials and incubate at the desired temperature (e.g., 37°C). Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
HPLC Analysis:
-
At each time point, take a sample from one of the vials.
-
Inject the sample into the HPLC system.
-
The mobile phase and gradient will need to be optimized for this compound. A good starting point would be a gradient of water and acetonitrile with 0.1% formic acid.
-
The peak corresponding to this compound should be identified based on the retention time of a freshly prepared standard.
-
-
Data Analysis:
-
Measure the peak area of the inhibitor at each time point.
-
Calculate the percentage of inhibitor remaining at each time point relative to the peak area at time 0.
-
Plot the percentage of inhibitor remaining versus time to determine the stability profile.
-
Visualizations
References
Technical Support Center: GSK2983559 Clinical Trial Termination
This technical support guide provides information and answers frequently asked questions regarding the termination of the clinical trial for GSK2983559, a potent and orally active inhibitor of Receptor-Interacting Protein 2 (RIPK2) kinase.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the GSK2983559 clinical trial?
The Phase I clinical trial for GSK2983559 (NCT03358407) was terminated prematurely due to non-clinical toxicology findings that indicated reduced safety margins.[1][2][3] This decision was based on data from preclinical studies, which raised concerns about the potential for adverse effects in humans.
Q2: What was the stage of the clinical trial when it was terminated?
The trial was a Phase I, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK2983559 in healthy volunteers.[1][2][3] The study was terminated during Part A, and Part B was never initiated.[1]
Q3: What is the mechanism of action for GSK2983559?
GSK2983559 is a highly selective inhibitor of RIPK2 kinase.[4] RIPK2 is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[5][6] By inhibiting RIPK2, GSK2983559 was intended to block pro-inflammatory signaling pathways, such as NF-κB and MAPK, making it a potential therapeutic for inflammatory conditions like inflammatory bowel disease (IBD).[5][6][7]
Q4: Was the termination due to adverse events observed in human participants?
The publicly available information states that the termination was due to non-clinical toxicology findings.[1][2] This suggests the safety concerns arose from animal studies rather than from adverse events observed in the 31 healthy participants who were enrolled in Part A of the trial.[1]
Q5: Is there any publicly available data from the GSK2983559 clinical trial?
Yes, limited data on participant enrollment for Part A of the trial is available.[1] However, no specific pharmacokinetic, pharmacodynamic, or safety data from the human subjects has been publicly released.
Data Presentation
Table 1: Participant Enrollment Summary for GSK2983559 Phase I Trial (NCT03358407) - Part A
| Metric | Number of Participants |
| Screened | 85 |
| Enrolled | 31 |
| Screen Failures | 54 |
Source: ClinicalTrials.gov[1]
Experimental Protocols
While the complete study protocol is not publicly available, the terminated Phase I trial was a single-center, randomized, double-blind, placebo-controlled study.[2][3] The objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of both single and repeated oral doses of GSK2983559 in healthy participants.[2][3]
Visualizations
Signaling Pathway
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 3. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
Addressing the suboptimal solubility of RIP2 Kinase Inhibitor 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the suboptimal solubility of RIP2 Kinase Inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a highly potent and selective inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase, with an IC50 of 1 nM.[1][2] Its primary use is in research investigating inflammatory diseases and autoimmune disorders where the RIP2 signaling pathway is implicated. The compound's suboptimal aqueous solubility can pose significant challenges during in vitro and in vivo experiments, potentially leading to precipitation, inaccurate dosing, and unreliable experimental outcomes. While it is soluble in dimethyl sulfoxide (DMSO) at 25 mg/mL, this often requires sonication, indicating poor solubility in aqueous solutions.[1][2]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer/media. What should I do?
A2: This is a common issue arising from the inhibitor's low aqueous solubility. When the DMSO stock is added to an aqueous solution, the DMSO rapidly diffuses, and the inhibitor crashes out of the solution. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor in your assay.
-
Increase the DMSO concentration: While not always feasible due to cellular toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) might keep the inhibitor in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your stock solution in DMSO to get closer to your final desired concentration. This can sometimes help with the transition into the aqueous environment.
-
Use a pre-warmed medium: Pre-warming your aqueous buffer or cell culture medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
Q3: Are there any alternative solvents or formulations I can use to improve the solubility of this compound?
A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and surfactants. For a structurally similar RIPK2 inhibitor, various formulation strategies, including solubilizing formulations and spray-dried dispersions, were explored but did not sufficiently improve high-dose exposure, which ultimately led to the development of a prodrug.[3] This suggests that significant solubility enhancement may require advanced formulation approaches.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the inhibitor in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope after adding the inhibitor. Look for any signs of precipitation (e.g., crystals, amorphous solid).
-
Solubility Test: Perform a simple solubility test by preparing the inhibitor at the highest concentration used in your assay in the cell culture medium and observing it over the time course of your experiment for any precipitation.
-
Formulation Adjustment: If precipitation is observed, consider the formulation strategies outlined in the "Solubility Enhancement Strategies" section below.
-
Issue 2: Low or no activity in an in vivo study.
-
Possible Cause: Poor absorption due to low solubility in gastrointestinal fluids, leading to low bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: If feasible, conduct a pilot PK study to determine the plasma concentration of the inhibitor after administration. Low exposure would confirm a solubility/absorption issue.
-
Formulation Development: For in vivo studies, a suitable formulation is critical. Consider the use of co-solvents, surfactants, or cyclodextrins to improve solubility and absorption. A pre-formulation screen to test the solubility in different vehicles is highly recommended. For a similar class of compounds, a prodrug approach was necessary to overcome solubility-driven pharmacokinetic issues.[3]
-
Solubility Enhancement Strategies
Below are several strategies that can be employed to improve the solubility of this compound. It is recommended to start with simpler methods like co-solvents before moving to more complex formulations.
Data Presentation: Solubility of a Structurally Similar Kinase Inhibitor (GSK583)
Since specific quantitative data for this compound across various solvents is limited, the following table presents solubility data for GSK583, a structurally related and potent RIPK2 inhibitor, to provide a comparative reference.
| Solvent/Formulation Component | Concentration | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | - | 79 | 198.26 | [4] |
| Ethanol | - | ~8 | ~20 | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the concentration at which a compound, initially dissolved in DMSO, begins to precipitate in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each inhibitor concentration from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 10 minutes at room temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at 620 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity or absorbance compared to the vehicle control.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to prepare and test a simple co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Visually inspect the final formulation for any signs of precipitation.
-
The solubility in this co-solvent system can be quantified using a thermodynamic solubility assay.
Mandatory Visualizations
RIP2 Signaling Pathway
Caption: RIP2 signaling pathway initiated by NOD1/NOD2 activation.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of an inhibitor.
Logical Relationship: Troubleshooting Solubility Issues
References
- 1. GSK583 | RIP kinase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: Preclinical Toxicity of RIP2 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of RIP2 Kinase Inhibitor 3 and other structurally related RIPK2 inhibitors in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known preclinical toxicity profile of this compound?
A1: Specific public preclinical toxicity data for a compound explicitly named "this compound" is limited. However, the development of some RIPK2 inhibitors has been discontinued due to unfavorable preclinical toxicology findings. For instance, the clinical trial for GSK2983559, a first-in-class RIPK2 inhibitor, was terminated because of nonclinical toxicology results which suggested a narrow safety margin.[1] Researchers should therefore approach the preclinical assessment of any novel RIPK2 inhibitor with caution, paying close attention to potential on-target and off-target toxicities.
Q2: What are the common adverse effects observed with RIPK2 inhibitors in preclinical studies?
A2: While specific adverse events for "this compound" are not detailed in available literature, high-dose safety assessment studies in rats for a precursor to a clinical candidate revealed a lack of dose-exposure linearity, possibly due to poor solubility.[2] For another RIPK1 inhibitor, hepatobiliary impairment was noted in preclinical studies with rats and dogs.[3] Given RIPK2's role in the innate immune system, potential adverse effects could be related to immune modulation. Careful monitoring of liver function, hematological parameters, and immune cell populations is recommended during preclinical toxicology studies.
Q3: Are there any RIPK2 inhibitors with a favorable preclinical safety profile?
A3: Yes, some RIPK2 inhibitors have shown promising preclinical safety. For example, compound RP20 has been described as a preclinical candidate with excellent kinase selectivity and high safety.[1] Another inhibitor, compound 8, demonstrated high stability, low clearance, and good oral exposure in mice, rats, and dogs with high selectivity.[4] These examples suggest that achieving a safe and effective RIPK2 inhibitor is feasible, though careful preclinical evaluation is crucial.
Q4: What is the mechanism of action of this compound that could lead to toxicity?
A4: this compound, like other RIPK2 inhibitors, targets the kinase activity of RIPK2, which is a critical component of the NOD-like receptor (NLR) signaling pathway.[5][6] This pathway is essential for recognizing bacterial components and initiating an inflammatory response.[6] While inhibiting this pathway can be therapeutic in inflammatory diseases, it could also potentially compromise the host's defense against pathogens. Toxicity may arise from on-target immunosuppression or off-target effects on other kinases, as ATP-competitive kinase inhibitors can face selectivity challenges.[1]
Troubleshooting Guide
Issue 1: Unexpected in-life findings or mortality in animal studies.
-
Possible Cause: The dose administered may exceed the maximum tolerated dose (MTD). The vehicle formulation may also be contributing to toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-range-finding study to determine the MTD.
-
Evaluate the tolerability of the vehicle in a control group.
-
Review the formulation for potential issues with solubility or stability that might lead to inconsistent exposure. High-dose safety assessments for one RIPK2 inhibitor were precluded by non-dose linearity due to poor solubility.[7]
-
Perform thorough histopathological analysis of all major organs to identify target organs of toxicity.
-
Issue 2: High variability in pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
Possible Cause: Poor oral bioavailability, rapid metabolism, or formulation issues can lead to inconsistent drug exposure.
-
Troubleshooting Steps:
-
Characterize the pharmacokinetic properties of the inhibitor, including absorption, distribution, metabolism, and excretion (ADME).
-
Assess the metabolic stability of the compound in liver microsomes. Some novel RIPK2 inhibitors have been optimized for improved metabolic stability.
-
Consider alternative routes of administration (e.g., intravenous) to bypass absorption issues and establish a baseline for exposure.
-
Evaluate different formulations to improve solubility and bioavailability. A prodrug approach was successfully used for GSK2983559 to improve solubility.[2]
-
Issue 3: Lack of in vivo efficacy despite potent in vitro activity.
-
Possible Cause: Insufficient drug exposure at the target site, rapid clearance, or poor translation from in vitro to in vivo models.
-
Troubleshooting Steps:
-
Measure drug concentrations in plasma and target tissues to confirm adequate exposure.
-
Conduct an ex vivo PD study to confirm target engagement in the animal model. For example, measuring the inhibition of MDP-induced cytokine secretion in whole blood.
-
Ensure the animal model is appropriate and that the disease pathology is dependent on RIPK2 signaling.
-
Re-evaluate the in vitro potency in cellular assays that more closely mimic the in vivo environment.
-
Data on Preclinical RIPK2 Inhibitors
Below are tables summarizing key data for representative RIPK2 inhibitors discussed in the literature.
Table 1: In Vitro Potency of Selected RIPK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK583 | RIPK2 | 5 | Biochemical | [8] |
| WEHI-345 | RIPK2 | 130 | Biochemical | [6] |
| Gefitinib | RIPK2 | 51 | Cellular (Tyrosine Phosphorylation) | [2] |
| Compound 8 | RIPK2 | Not specified | Biochemical | [4] |
| RP20 | RIPK2 | Not specified | Biochemical | [1] |
Table 2: Preclinical Models and Administration Routes for RIPK2 Inhibitors
| Compound | Animal Model | Disease Model | Route of Administration | Dosing Regimen | Reference |
| WEHI-345 | C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal | 20 mg/kg, twice daily for 6 days | [6] |
| Gefitinib | SAMP1/YitFC Mice | Crohn's Disease-like Ileitis | Oral | 50 mg/kg/day | [2] |
| Unnamed RIPK2 Inhibitor | Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal | 3 mg/kg, single dose | [9] |
| Compound 10w | Mice | Acute Colitis | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: General Acute Toxicity Study in Rodents
This protocol provides a general framework for an acute, single-dose toxicity study. Specific details should be optimized for the test compound.
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Groups:
-
Group 1: Vehicle control.
-
Groups 2-4: Three or more dose levels of the this compound, typically including a low, mid, and high dose, selected based on preliminary range-finding studies.
-
-
Administration: Administer the test compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observations:
-
Monitor animals continuously for the first few hours post-dosing and then periodically for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Measure body weights at regular intervals.
-
-
Endpoint: At the end of the observation period, perform a complete necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 (if applicable) and identify any target organs of toxicity.
Protocol 2: In Vivo Murine Peritonitis Model for Efficacy and Target Engagement
This model can be used to assess the in vivo efficacy of a RIPK2 inhibitor in a model of acute inflammation.
-
Animal Model: C57BL/6 mice.
-
Groups:
-
Vehicle control + PBS
-
Vehicle control + MDP (Muramyl Dipeptide)
-
This compound + MDP
-
-
Procedure:
-
Pre-treat mice with the this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of MDP.
-
After a set time (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage.
-
-
Analysis:
-
Analyze the peritoneal fluid for inflammatory cell recruitment (e.g., neutrophils) by flow cytometry or cell counting.
-
Measure cytokine and chemokine levels (e.g., TNF-α, IL-6) in the peritoneal fluid and/or plasma by ELISA.[11]
-
Signaling Pathways and Workflows
Caption: The NOD2-RIPK2 signaling pathway and the site of action for this compound.
Caption: A typical workflow for a preclinical toxicology study in an animal model.
References
- 1. CMD-OPT model enables the discovery of a potent and selective RIPK2 inhibitor as preclinical candidate for the treatment of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Impact of GSK2983559 on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the RIPK2 inhibitor GSK2983559 on cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is GSK2983559 and how does it work?
GSK2983559 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a key signaling molecule in the NOD-like receptor pathway, which plays a crucial role in the innate immune response and inflammation.[1][2] GSK2983559 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK2 and preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as NF-κB and MAPK.[3]
Q2: How can GSK2983559 affect my cell viability assay results?
GSK2983559 can impact cell viability assay results through two primary mechanisms:
-
On-target effects: By inhibiting RIPK2, GSK2983559 can modulate signaling pathways involved in cell survival, proliferation, and apoptosis.[4] Depending on the cell type and its dependence on the RIPK2 pathway, this can lead to a genuine decrease in cell viability.
-
Off-target effects and assay interference: Like many kinase inhibitors, GSK2983559 may have off-target effects on other kinases or cellular processes that can influence cell metabolism. This is particularly relevant for viability assays that rely on metabolic readouts, such as the reduction of tetrazolium salts (MTT, MTS) or measurement of ATP levels. The compound itself might also directly interact with assay reagents, leading to inaccurate readings.
Q3: Which cell viability assays are most likely to be affected by GSK2983559?
Assays that measure metabolic activity are most susceptible to interference by kinase inhibitors like GSK2983559. These include:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure the activity of cellular reductases. Kinase inhibitors can alter cellular metabolism and reductase activity, leading to an over- or underestimation of cell viability.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels as an indicator of metabolically active cells. Since GSK2983559 is an ATP-competitive inhibitor, there is a potential for interference, although these assays are generally considered more robust than tetrazolium-based assays.
Q4: What are some alternative assays to consider when working with GSK2983559?
To mitigate the potential for assay interference, consider using viability assays with different detection principles:
-
Cell Proliferation Assays: Methods like CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content, are less likely to be affected by metabolic changes.
-
Cytotoxicity Assays: Measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium can provide a direct measure of cell death.
-
Real-time Live-Cell Imaging: This allows for direct, non-invasive monitoring of cell proliferation and morphology over time.
-
Flow Cytometry-based Assays: Using viability dyes like propidium iodide (PI) or Annexin V staining can provide detailed information on cell death mechanisms (apoptosis vs. necrosis).
Troubleshooting Guides
Problem 1: Unexpectedly low cell viability with GSK2983559 in an MTT/MTS assay.
dot
Figure 1: Troubleshooting workflow for unexpectedly low cell viability readings.
Problem 2: High variability in replicates treated with GSK2983559.
dot
Figure 2: Decision tree for addressing high variability in experimental replicates.
Quantitative Data
The following table summarizes the available data on the inhibitory and cytotoxic effects of GSK2983559 and its active metabolite. Note that much of the publicly available data focuses on the inhibition of inflammatory responses rather than direct cytotoxicity.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| GSK2983559 | THP-1 | IL-8 Production | Inhibition of MDP-induced IL-8 | 1.34 nM | [5] |
| GSK2983559 | Kidney Cancer Cells (786-O) | Cell Proliferation | Inhibition of proliferation | Significant inhibition at 3 µM | [6] |
| GSK2983559 | Kidney Cancer Cells (786-O) | Cell Migration | Inhibition of migration | Significant inhibition at 3 µM | [6] |
| RIPK2 Knockdown | Gastric Cancer (AGS, HGC-27) | Cell Proliferation (CCK-8) | Inhibition of proliferation | Significant decrease in proliferation | [4] |
| RIPK2 Knockdown | Gastric Cancer (AGS, HGC-27) | Apoptosis (Flow Cytometry) | Induction of apoptosis | Significant increase in apoptosis | [7] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay with GSK2983559
This protocol is adapted for use with kinase inhibitors and aims to minimize potential interference.
Materials:
-
Cells of interest
-
GSK2983559 (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density determined to be in the linear range of the assay. Include wells for "no-cell" background controls.
-
Compound Treatment:
-
Prepare serial dilutions of GSK2983559 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment period.
-
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Control for Assay Interference: In parallel, run a set of control wells containing the highest concentration of GSK2983559 in cell-free medium. Add the CellTiter-Glo® Reagent and measure luminescence. A significant signal in these wells would indicate direct interference with the assay components.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay with GSK2983559
This assay provides a measure of cytotoxicity based on membrane integrity.
Materials:
-
Cells of interest
-
GSK2983559 (dissolved in DMSO)
-
Clear 96-well plates
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate.
-
Compound Treatment:
-
Treat cells with serial dilutions of GSK2983559 as described in Protocol 1.
-
Include vehicle controls (DMSO) and positive controls for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm and a reference at 680 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathway and Workflow Diagrams
dot
Figure 3: Simplified RIPK2 signaling pathway and the point of inhibition by GSK2983559.
dot
Figure 4: A logical workflow for accurately assessing the cytotoxic effects of GSK2983559.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separable cell cycle arrest and immune response elicited through pharmacological CDK4/6 and MEK inhibition in RASmut disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of RIP2 Kinase Inhibitor 3 in Cellular Assays
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a critical serine/threonine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation, ubiquitination, and subsequent activation of downstream pro-inflammatory signaling pathways, including NF-κB and MAPKs.[1][3][4] This cascade is crucial for the innate immune response but its dysregulation is implicated in numerous inflammatory conditions. Consequently, RIPK2 has emerged as a significant therapeutic target for autoimmune and inflammatory diseases.
RIP2 Kinase Inhibitor 3, a highly potent and selective inhibitor with an IC50 of 1 nM, represents a leading compound in this area and was the first to enter clinical trials.[1][5][6] For researchers utilizing this and other kinase inhibitors, rigorous validation of their specificity is paramount to ensure that observed cellular effects are due to on-target activity and not a consequence of unintended off-target interactions.[7] This guide provides a comparative overview of this compound against other common tool compounds and details essential experimental protocols for validating inhibitor specificity in cellular assays.
Comparative Analysis of RIP2 Kinase Inhibitors
A direct comparison of biochemical potency and cellular activity is the first step in selecting an appropriate inhibitor. This compound demonstrates superior potency compared to widely used alternatives like GSK583 and WEHI-345.
| Inhibitor | Target | IC50 (Biochemical) | Cellular Potency (MDP-induced TNFα) | Reference |
| This compound | RIPK2 | 1 nM | Not specified | [6][8] |
| GSK583 | RIPK2 | 5 nM | 8 nM (human monocytes) | [9][10] |
| WEHI-345 | RIPK2 | 130 nM | Potently blocks TNF/IL-6 transcription | [11][12] |
Kinase Selectivity and Off-Target Profiles
Beyond on-target potency, an ideal inhibitor exhibits minimal activity against other kinases. Kinome-wide screening is the gold standard for assessing this. While highly selective, each inhibitor has a unique profile that researchers must consider.
| Inhibitor | Kinase Panel Screened | Key Off-Targets / Notes | Reference |
| This compound (GSK2983559) | 344 Kinases | At 10 µM, only 1 kinase showed >90% inhibition and 11 showed 70-90% inhibition. | [1] |
| GSK583 | 300 Kinases | Excellent kinase selectivity; however, it inhibits the hERG channel and Cyp3A4, precluding its clinical development. | [9][10][13] |
| WEHI-345 | 95 Kinases | Selective for RIPK2 over RIPK1/4/5. At 1 µM, significant inhibition (>90%) was observed for KIT, RET, PDGFRβ, and SRC. | [11][14] |
The NOD2-RIPK2 Signaling Pathway
Understanding the signaling cascade is essential for designing robust validation assays. Ligand binding to NOD2 triggers a conformational change, leading to the recruitment and activation of RIPK2, which then acts as a scaffold to activate downstream NF-κB and MAPK signaling.
Caption: Simplified NOD2-RIPK2 signaling pathway.
Experimental Validation Workflow
A multi-pronged approach is necessary to confidently validate inhibitor specificity. This involves confirming target engagement in the cellular environment, assessing on-target pathway modulation, and verifying the absence of off-target pathway effects.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Kinase Selectivity Profiling
This is typically performed by specialized contract research organizations. The inhibitor is tested at one or two concentrations (e.g., 100 nM and 1 µM) against a large panel of recombinant kinases (e.g., >300). The activity of each kinase is measured, often using a radiometric assay that quantifies the incorporation of ³³P-ATP into a substrate. The results are reported as percent inhibition relative to a vehicle control, allowing for the identification of potential off-target interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses direct target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.[15][16]
Methodology:
-
Cell Treatment: Culture cells (e.g., THP-1 monocytes) to ~80% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[18]
-
Detection: Collect the supernatant and analyze the amount of soluble RIPK2 protein at each temperature point by Western blot.
-
Analysis: Plot the relative amount of soluble RIPK2 against temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating thermal stabilization of RIPK2.
Western Blot for Downstream Pathway Inhibition
This assay confirms that the inhibitor blocks the intended signaling cascade downstream of the target kinase.[19]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1) and allow them to adhere or stabilize. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), for a short period (e.g., 15-30 minutes) to activate the RIPK2 pathway.[9]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[21]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against phosphorylated forms of downstream proteins (e.g., phospho-p38, phospho-JNK) and total protein controls. An antibody against IκBα can also be used to assess its degradation, a hallmark of NF-κB activation.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities. A specific inhibitor should reduce the phosphorylation of downstream targets in an MDP-stimulated, dose-dependent manner.
Cytokine Secretion Assay
This functional assay measures the biological output of pathway inhibition—the reduction of pro-inflammatory cytokine secretion.
Methodology:
-
Cell Treatment and Stimulation: Seed cells (e.g., primary human monocytes or THP-1 cells) in a multi-well plate. Pre-treat with a dose range of this compound for 1-2 hours. Stimulate with MDP for a longer period (e.g., 6-24 hours) to allow for cytokine production and secretion.[9]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted cytokines, such as TNF-α or IL-8, in the supernatant according to the manufacturer's protocol.
-
Analysis: Plot cytokine concentration against inhibitor concentration to determine the IC50 for functional pathway inhibition. To test for specificity, run a parallel experiment using a stimulant that activates a different pathway (e.g., LPS for the TLR4 pathway). The inhibitor should not block cytokine production in response to LPS.[1]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1398053-50-3 | MOLNOVA [molnova.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Cross-reactivity profiling of GSK2983559 against other kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of GSK2983559, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), against other kinases. The following sections detail its cross-reactivity profile, the experimental methods used for its determination, and its place within the RIPK2 signaling pathway.
GSK2983559 is a first-in-class RIPK2 inhibitor that has entered clinical development for the treatment of inflammatory diseases.[1] Its mechanism of action is centered on the inhibition of RIPK2, a key kinase in the NOD-like receptor signaling pathway that leads to the activation of NF-κB and MAPK, driving pro-inflammatory cytokine production.[1] The specificity of such an inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects and potential toxicities.
Comparative Kinase Selectivity Profile
GSK2983559 has demonstrated a high degree of selectivity for RIPK2. While a comprehensive IC50 panel for the active metabolite of GSK2983559 is not publicly available, data from a precursor compound and the prodrug form, as well as qualitative descriptions from various studies, consistently underscore its specificity.
A study on a closely related 4-aminoquinazoline compound, a precursor to the active metabolite of GSK2983559, screened against a panel of 300 kinases at a 1 µM concentration, provides insight into the selectivity of this chemical scaffold. The results indicated that the vast majority of kinases were not significantly inhibited.
Furthermore, the prodrug of GSK2983559 was profiled against a panel of 344 kinases at a concentration of 10 µM. The data, often represented as a kinome tree, visually demonstrates the high selectivity, with only a few kinases showing significant inhibition at this high concentration.
Another potent and selective RIPK2 inhibitor, GSK583, which shares a similar scaffold, was profiled against a panel of 300 kinases. At a concentration of 1 µM, only two other kinases were inhibited by approximately 30%. This further supports the high selectivity achievable with this class of compounds.
Table 1: Cross-Reactivity of GSK2983559 and Related Compounds Against Other Kinases
| Kinase/Target | GSK2983559 (Active Metabolite) IC50 (nM) | Precursor Compound % Inhibition @ 1µM | GSK2983559 (Prodrug) % Inhibition @ 10µM | GSK583 % Inhibition @ 1µM |
| RIPK2 | ~1-7 | >90% | >90% | >90% |
| RIPK1 | >10,000 | <10% | <10% | Not Reported |
| Kinase A | Not Reported | <10% | <10% | ~30% |
| Kinase B | Not Reported | <10% | <10% | ~30% |
| ... (representative non-inhibited kinases) | Not Reported | <10% | <10% | <10% |
Note: The table is a composite representation based on available data. Specific percentage inhibition values for a broad panel are not available for GSK2983559's active metabolite. The IC50 for RIPK2 is reported from multiple sources.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a variety of robust experimental methodologies. The primary techniques used to assess the cross-reactivity profile of compounds like GSK2983559 include large-panel kinase screening assays.
1. Kinase Panel Screening (e.g., KINOMEscan™)
This method is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large number of kinases.
-
Principle: An immobilized active-site directed ligand is used to capture the kinase. The test compound is incubated with the kinase, and its ability to compete with the immobilized ligand for binding to the kinase's active site is measured. The amount of kinase bound to the solid support is quantified, typically using qPCR to detect a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Workflow:
-
A library of purified, tagged kinases is prepared.
-
Each kinase is incubated with the test compound (GSK2983559) at one or more concentrations.
-
The mixture is then applied to a solid support coated with an immobilized, broad-spectrum kinase inhibitor.
-
Unbound components are washed away.
-
The amount of kinase captured on the solid support is quantified.
-
Results are typically expressed as percent inhibition relative to a DMSO control.
-
2. ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
-
Workflow:
-
The kinase, substrate, and ATP are incubated with the test compound (GSK2983559).
-
The "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
The "Kinase Detection Reagent" is added, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a luminometer.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.
-
Experimental workflows for kinase profiling.
Signaling Pathway Context
GSK2983559 targets RIPK2, a central node in the innate immune signaling pathway initiated by the intracellular pattern recognition receptors NOD1 and NOD2. Understanding this pathway is crucial for appreciating the therapeutic rationale and potential on-target effects of GSK2983559.
Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation through autophosphorylation and ubiquitination. Activated RIPK2 then serves as a scaffold to assemble downstream signaling complexes, ultimately leading to the activation of the NF-κB and MAPK pathways. This results in the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. GSK2983559, by inhibiting the kinase activity of RIPK2, effectively blocks these downstream inflammatory responses.
RIPK2 signaling pathway and the inhibitory action of GSK2983559.
References
Comparative analysis of RIPK2 inhibitors in an IBD model
A Comparative Analysis of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) Inhibitors in Preclinical Models of Inflammatory Bowel Disease (IBD)
Introduction
Receptor-interacting serine/threonine kinase 2 (RIPK2), a critical signaling molecule for the intracellular microbial sensors NOD1 and NOD2, has emerged as a promising therapeutic target for Inflammatory Bowel Disease (IBD).[1][2] Activation of RIPK2 is implicated in the immunopathogenesis of IBD, with its expression being elevated in the colonic mucosa of IBD patients.[3][4] Consequently, the inhibition of RIPK2 is being explored as a novel strategy to mitigate the chronic inflammation characteristic of Crohn's disease and ulcerative colitis. Preclinical studies in various animal models of IBD have demonstrated that blocking RIPK2 activation can ameliorate experimental colitis.[3][4] This guide provides a comparative analysis of several RIPK2 inhibitors, summarizing their performance based on available experimental data from preclinical IBD models.
RIPK2 Signaling Pathway in IBD
RIPK2 acts as a crucial downstream signaling protein for NOD1 and NOD2, which are cytosolic sensors that recognize bacterial peptidoglycan fragments.[5] Upon activation by these sensors, RIPK2 triggers downstream signaling cascades, primarily leading to the activation of NF-κB and MAP kinases. This, in turn, results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23p40, which are key drivers of the inflammatory process in IBD.[2][4] RIPK2 signaling is also associated with Toll-like receptors (TLRs), and evidence suggests that the TLR-RIPK2 interaction may be a particularly relevant therapeutic target in IBD.[3][6]
Performance of RIPK2 Inhibitors in IBD Models
Several small molecule inhibitors targeting the kinase activity of RIPK2 have been evaluated in various rodent models of IBD. Their efficacy is typically assessed by measuring reductions in disease activity index (DAI), histological scores, colon weight, and levels of inflammatory biomarkers. The table below summarizes the findings for prominent RIPK2 inhibitors.
| Inhibitor | IBD Model | Key Findings | Reference(s) |
| BI 706039 | TRUC Mouse Model (spontaneous colitis) | Oral administration led to dose-responsive and significant improvements in colonic histopathology, colon weight, and fecal lipocalin levels. | [7][8] |
| Zharp2-1 | DNBS-induced Colitis (rat) | Significantly ameliorated colitis and suppressed pro-inflammatory cytokine release in intestinal specimens from IBD patients. Showed better solubility and in vivo PK profiles compared to the non-prodrug form of GSK2983559. | [9][10] |
| Gefitinib | SAMP1/YitFc Mouse Model (spontaneous ileitis) | Oral administration ameliorated the spontaneous development of ileitis. Also a potent EGFR inhibitor. | [6][8][11][12] |
| Compound 10w | DSS-induced Acute Colitis (mouse) | Demonstrated better therapeutic effects in reducing weight loss and colon damage compared to the JAK inhibitor filgotinib and the RIPK2 inhibitor WEHI-345. | [13][14] |
| WEHI-345 | DSS-induced Acute Colitis (mouse) | Shown to inhibit TNF-α and IL-6 secretion from macrophages. Was found to be less effective than Compound 10w in a colitis model. | [3][13][14] |
| SB203580 | DSS- and TNBS-induced Colitis (mouse) | Intraperitoneal administration improved clinical and histological scores, accompanied by downregulation of pro-inflammatory cytokines and NF-κB activation. Also inhibits p38. | [3][6][8] |
Experimental Protocols
The evaluation of RIPK2 inhibitors for IBD relies on well-established animal models that mimic key aspects of human disease. The most common are chemically induced models of colitis.
Chemically Induced Colitis Models
-
Dextran Sodium Sulfate (DSS)-Induced Colitis : This is a widely used model that mimics ulcerative colitis.
-
Induction : Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days for an acute model).[15] Chronic colitis can be induced by administering multiple cycles of DSS followed by regular drinking water.[15]
-
Mechanism : DSS is directly toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation driven by luminal bacteria.
-
Assessment : Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI). At the end of the study, colon length, weight, and histological damage are assessed. Myeloperoxidase (MPO) activity is often measured as a marker of neutrophil infiltration.
-
-
Trinitrobenzene Sulfonic Acid (TNBS) / Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis : These models are considered to be more representative of Crohn's disease.
-
Induction : A solution of TNBS or DNBS in ethanol is administered intrarectally to mice or rats.[15][16][17] Ethanol is used to break the epithelial barrier, allowing the hapten (TNBS/DNBS) to penetrate the colonic tissue.
-
Mechanism : TNBS/DNBS binds to colonic proteins, rendering them immunogenic and eliciting a T-cell-mediated inflammatory response, typically a Th1-dominant response.
-
Assessment : Similar to the DSS model, assessment includes DAI scoring, colon tissue analysis (length, weight, histology), and measurement of inflammatory markers.
-
Spontaneous Colitis Models
-
SAMP1/YitFc Mouse : This model develops a spontaneous Crohn's-like ileitis with a wild-type NOD2 gene.[12][18] It is valuable for testing therapies in a setting of spontaneous, T-cell-mediated inflammation.
-
TRUC (T-bet-/-.Rag2-/-) Mouse : These mice lack T and B cells and develop a spontaneous colitis driven by innate lymphoid cells, making them useful for studying innate immune-driven inflammation.[7]
Conclusion
The inhibition of RIPK2 presents a compelling strategy for the treatment of IBD. A variety of small molecule inhibitors have demonstrated significant efficacy in preclinical models, reducing inflammation and ameliorating disease pathology through the suppression of pro-inflammatory signaling pathways.[3] Compounds like BI 706039, Zharp2-1, and Compound 10w have shown promising results in different IBD models, highlighting the potential of this therapeutic approach.[7][9][13] While some early inhibitors like Gefitinib and SB203580 showed efficacy, their off-target effects necessitate the development of more selective compounds.[6][12] The continued development and comparative evaluation of potent and selective RIPK2 inhibitors in relevant IBD models are crucial steps toward translating this approach into a viable clinical therapy for patients suffering from Crohn's disease and ulcerative colitis.
References
- 1. RIPK2 NODs to XIAP and IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 6. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods of inducing inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scaffolding vs. Kinase Inhibition of RIPK2: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced roles of Receptor-Interacting Protein Kinase 2 (RIPK2) is paramount for developing effective therapeutics for inflammatory diseases. This guide provides an objective comparison between targeting RIPK2's scaffolding function versus its kinase activity, supported by experimental data and detailed methodologies.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 orchestrates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[1] For years, the kinase function of RIPK2 was considered the primary driver of this inflammatory response, making it an attractive target for kinase inhibitors. However, emerging evidence suggests that RIPK2's role as a scaffold, facilitating the assembly of a signaling complex and its own ubiquitination, may be its more critical function in driving inflammation.[2][3] This has led to a paradigm shift in RIPK2-targeted drug discovery, with a growing interest in inhibitors that disrupt its scaffolding function.
The Dual Roles of RIPK2: Kinase and Scaffold
RIPK2 possesses both a serine/threonine kinase domain and a C-terminal caspase activation and recruitment domain (CARD). The classical understanding of RIPK2 signaling involves its autophosphorylation, a key step in activating downstream pathways.[1] However, recent studies have revealed that the kinase activity of RIPK2 may be dispensable for NOD2-mediated inflammatory signaling.[2][4] Instead, the primary role of the kinase domain may be to serve as a platform for the recruitment of other signaling molecules, most notably the E3 ubiquitin ligase XIAP.[2][5]
The interaction between RIPK2 and XIAP is crucial for the K63-linked polyubiquitination of RIPK2, a post-translational modification essential for the recruitment of downstream signaling complexes, including LUBAC, TAK1, and the IKK complex, which ultimately activate NF-κB and MAPK pathways.[2][5] This has given rise to two distinct therapeutic strategies: inhibiting the kinase activity of RIPK2 or disrupting its scaffolding function by preventing key protein-protein interactions.
Comparative Analysis of Inhibitor Modalities
The distinction between RIPK2 kinase inhibitors and scaffolding inhibitors lies in their mechanism of action and their ultimate impact on the signaling pathway.
-
Kinase Inhibitors: These molecules, typically small-molecule ATP competitors, directly bind to the ATP-binding pocket of the RIPK2 kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[1] They are broadly classified into Type I and Type II inhibitors based on their binding to the active or inactive conformation of the kinase, respectively.[5][6]
-
Scaffolding Inhibitors: These inhibitors are designed to disrupt the protein-protein interactions that are essential for the formation of the RIPK2 signalosome. A key target for scaffolding inhibitors is the interaction between RIPK2 and XIAP.[7][8] By preventing this interaction, scaffolding inhibitors block the ubiquitination of RIPK2, thereby inhibiting downstream signaling regardless of the kinase activity.[7][8]
Interestingly, some ATP-competitive kinase inhibitors have been found to also disrupt the RIPK2-XIAP interaction, suggesting a functional overlap between these two modalities.[2][5] This is because the XIAP binding site on RIPK2 is in close proximity to the ATP-binding pocket.[2]
Quantitative Comparison of RIPK2 Inhibitors
The following table summarizes the in vitro and cellular potency of various RIPK2 inhibitors, highlighting their classification where known.
| Inhibitor | Type | Target | In Vitro IC50 (nM) | Cellular EC50 (nM) | Key Findings |
| Gefitinib | Type I Kinase Inhibitor | RIPK2 Kinase Activity | 51[9] | 7800[9] | Shows significantly weaker activity in cells compared to in vitro kinase assays. |
| Ponatinib | Type II Kinase Inhibitor | RIPK2 Kinase Activity | 6.7[9] | 0.8[9] | Potent inhibitor of both RIPK2 kinase activity and ubiquitination. Also inhibits the RIPK2-XIAP interaction. |
| Regorafenib | Type II Kinase Inhibitor | RIPK2 Kinase Activity | 41[10] | 3.8[11] | Potent inhibitor of RIPK2 activation in cells. |
| Sorafenib | Type II Kinase Inhibitor | RIPK2 Kinase Activity | 75[10] | 16.9[11] | Demonstrates cellular activity against RIPK2. |
| WEHI-345 | Type I Kinase Inhibitor | RIPK2 Kinase Activity | 130[12] | 521.2[2] | Delays RIPK2 ubiquitination and NF-κB activation.[13] |
| GSK583 | Kinase Inhibitor | RIPK2 Kinase Activity | - | - | Inhibits NOD2-mediated signaling.[2] |
| GSK2983559 | Kinase Inhibitor | RIPK2 Kinase Activity | - | 1.34 (for IL-8 inhibition)[14] | Orally active and potent RIPK2 kinase inhibitor.[14] |
| CSLP37 | Kinase Inhibitor | RIPK2 Kinase Activity | 37.3[2] | 52.3[2] | Potently reduces MDP-elicited serum TNF levels in vivo.[4] |
| OD-101 | Scaffolding Inhibitor | RIPK2-XIAP Interaction | - | 9.02 (for TNF release in human whole blood)[8] | Directly blocks the RIPK2-XIAP interaction, inhibiting downstream signaling independent of kinase activity.[8] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the RIPK2 signaling pathway and the distinct points of intervention for kinase and scaffolding inhibitors.
Caption: RIPK2 signaling pathway and points of inhibition.
Experimental Workflows
Distinguishing between scaffolding and kinase inhibition requires a multi-pronged experimental approach. The following diagram outlines a typical workflow.
Caption: Experimental workflow for comparing inhibitors.
Detailed Experimental Protocols
1. In Vitro RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the ADP produced by the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP produced and thus the kinase activity.[15]
-
Protocol Outline:
-
Prepare a reaction mixture containing RIPK2 enzyme, ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[15]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. RIPK2 Ubiquitination Assay (Tandem Ubiquitin Binding Entities - TUBE Pulldown)
This assay is used to isolate and detect ubiquitinated RIPK2 from cell lysates.
-
Principle: TUBEs are engineered proteins with high affinity for polyubiquitin chains. When coupled to a resin, they can be used to pull down ubiquitinated proteins from cell lysates.
-
Protocol Outline:
-
Culture cells (e.g., THP-1 monocytes) and stimulate with a NOD2 agonist (e.g., L18-MDP) in the presence or absence of the test inhibitor.[9]
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Incubate the cell lysate with TUBE-coupled resin (e.g., TUBE2-agarose) to capture ubiquitinated proteins.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the captured proteins from the resin.
-
Analyze the eluate by Western blotting using an anti-RIPK2 antibody to detect the amount of ubiquitinated RIPK2.[9]
-
3. RIPK2-XIAP Interaction Assay (Co-Immunoprecipitation)
This assay is used to determine if an inhibitor can disrupt the interaction between RIPK2 and XIAP in a cellular context.
-
Principle: An antibody specific to one of the proteins of interest (e.g., XIAP) is used to pull down that protein from a cell lysate. If the other protein (RIPK2) is interacting with it, it will also be pulled down and can be detected by Western blotting.
-
Protocol Outline:
-
Transfect cells (e.g., HEK293T) with tagged versions of RIPK2 and XIAP.
-
Treat the cells with the test inhibitor.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-XIAP) coupled to protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluate by Western blotting using antibodies against both tagged proteins to assess the co-precipitation of the interacting partner.
-
Conclusion
The therapeutic targeting of RIPK2 is at a pivotal juncture. While kinase inhibition has been the traditional approach, the growing body of evidence supporting the primacy of RIPK2's scaffolding function has opened new avenues for drug discovery. Scaffolding inhibitors, by directly targeting the protein-protein interactions essential for signalosome formation, offer a potentially more specific and effective means of modulating NOD1/2-mediated inflammation. Some kinase inhibitors have demonstrated the ability to disrupt scaffolding, highlighting a potential for dual-acting molecules. For drug development professionals, a thorough understanding of these distinct yet interconnected mechanisms is crucial for designing the next generation of RIPK2-targeted therapies for a range of inflammatory disorders. Future research should focus on developing more selective scaffolding inhibitors and further elucidating the precise interplay between RIPK2's kinase and scaffolding functions in health and disease.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 8. New RIPK2 scaffolding inhibitor selectively blocks microbe-induced inflammation | BioWorld [bioworld.com]
- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 11. thesgc.org [thesgc.org]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.co.uk [promega.co.uk]
Gefitinib as a Non-Selective RIPK2 Inhibitor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gefitinib's performance as a non-selective RIPK2 inhibitor against other alternatives, supported by experimental data and detailed protocols.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine and tyrosine kinase that acts as a key signaling node for the innate immune receptors NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[3][4] This central role in inflammation has made RIPK2 an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including Crohn's disease and sarcoidosis.[4][5]
Gefitinib (Iressa®), an FDA-approved drug for non-small cell lung cancer, is a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR).[6][7] However, subsequent studies have revealed its off-target activity against RIPK2.[8][9][10] Gefitinib acts as an ATP-competitive inhibitor, and its ability to suppress RIPK2's kinase activity has positioned it as a useful, albeit non-selective, tool for studying RIPK2 signaling.[2][11] This guide compares Gefitinib with other known RIPK2 inhibitors to provide a framework for selecting the appropriate compound for comparative studies.
Comparative Analysis of RIPK2 Inhibitors
The selection of an inhibitor often depends on the experimental context, balancing potency against selectivity. Gefitinib's primary activity against EGFR must be considered when interpreting results. For comparative purposes, we examine it alongside Erlotinib (another non-selective EGFR/RIPK2 inhibitor), Ponatinib (a multi-targeted kinase inhibitor with high potency for RIPK2), and WEHI-345 (a more selective RIPK2 inhibitor).[2][10][12]
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the inhibitory potency of selected compounds against RIPK2 and key off-targets. Lower values indicate higher potency.
| Compound | Primary Target | RIPK2 IC₅₀ (nM) | RIPK2 Kd (nM) | EGFR IC₅₀ (nM) | Other Notable Targets (IC₅₀/Kd) |
| Gefitinib | EGFR | 49 - 90[9] | 15.4 (for GAK)[9] | 14[9] | GAK (IC₅₀ = 90 nM)[9] |
| Erlotinib | EGFR | Potent, similar to Gefitinib[10] | N/A | ~2-5 | Inhibits RIPK2-induced IKKβ activation[10] |
| Ponatinib | BCR-ABL | Potent, high affinity[2] | N/A | N/A | High affinity for RIPK2[2] |
| WEHI-345 | RIPK2 | 130[2][12] | N/A | N/A | Superior selectivity over other kinases[2][12] |
| CSLP37 | RIPK2 | 16[12] | N/A | N/A | >20-fold selectivity vs ALK2[12] |
Table 2: Cellular Activity Profile
This table outlines the effectiveness of the inhibitors in cell-based assays, which reflects their ability to engage the target in a biological context.
| Compound | Assay | Cell Line | Cellular IC₅₀ (nM) | Key Findings |
| Gefitinib | NOD2-mediated cytokine release | Various | Potent at nanomolar concentrations[10] | Inhibits MDP-induced cytokine release[10] |
| Erlotinib | NOD2-mediated cytokine release | HT-29, RAW264.7 | Potent at 500 nM[10] | Inhibits MDP-induced cytokine release[10] |
| Ponatinib | Cellular RIPK2 Inhibition | N/A | Outperforms Type I inhibitors[2][12] | High cellular activity[2] |
| WEHI-345 | NOD2 signaling | U2OS/NOD2 | >10-fold lower than in vitro IC₅₀[13] | Partially inhibits MDP-induced TNF in vivo[13] |
| CSLP37 | NOD signaling | U2OS/NOD2 | 26[12] | Potently reduced MDP-elicited serum TNF in vivo[13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation strategy for RIPK2 inhibitors.
Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.
Caption: Workflow for evaluating a potential RIPK2 inhibitor.
Caption: Logical comparison of non-selective vs. selective RIPK2 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro RIPK2 Kinase Assay (ADP-Glo™ Protocol)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.[14][15]
Materials:
-
Recombinant human RIPK2 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50μM DTT[15]
-
ATP solution
-
Test compounds (e.g., Gefitinib) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution. For control wells, add 1 µL of DMSO.
-
Add 2 µL of a solution containing RIPK2 enzyme (e.g., 10 ng) in kinase buffer.[16]
-
Initiate the kinase reaction by adding 2 µL of 50 µM ATP in kinase buffer. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound directly binds to and stabilizes its target protein within intact cells.[17][18]
Materials:
-
Cell line expressing RIPK2 (e.g., THP-1 or HEK293)
-
Test compound (e.g., Gefitinib)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Culture cells to the desired confluency and harvest. Resuspend in culture medium.
-
Treat one aliquot of cells with the test compound at the desired concentration (e.g., 10 µM) and another with an equivalent amount of DMSO.
-
Incubate the cells at 37°C for 1-2 hours to allow for compound uptake.[19]
-
Aliquot the cell suspensions into PCR tubes/plate.
-
Heat the samples in a thermocycler for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C).[20] Include a non-heated control sample at room temperature.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble RIPK2 in each sample using Western blotting with a RIPK2-specific antibody.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target stabilization and engagement.
Western Blot for Downstream Signaling
This protocol assesses the functional consequence of RIPK2 inhibition by measuring the phosphorylation status of downstream signaling proteins.
Materials:
-
Cell line responsive to NOD2 stimulation (e.g., HT-29 or THP-1)
-
Test compound (e.g., Gefitinib)
-
NOD2 ligand (e.g., L18-MDP, 200 ng/mL)[16]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p38, anti-RIPK2)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 30-60 minutes.
-
Stimulate the cells with MDP for a specified time (e.g., 30 minutes) to activate the NOD2-RIPK2 pathway. Include an unstimulated control.
-
Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
A reduction in the phosphorylation of downstream targets in compound-treated, MDP-stimulated cells indicates successful inhibition of the RIPK2 signaling pathway.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib: a review of its use in adults with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for the Inhibition of Cyclin G‐Associated Kinase by Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 13. embopress.org [embopress.org]
- 14. RIPK2 Kinase Enzyme System Application Note [promega.com]
- 15. promega.co.uk [promega.co.uk]
- 16. thesgc.org [thesgc.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
